molecular formula C19H12N2O8 B070681 3,5-Bis(4-nitrophenoxy)benzoic acid CAS No. 173550-33-9

3,5-Bis(4-nitrophenoxy)benzoic acid

Cat. No.: B070681
CAS No.: 173550-33-9
M. Wt: 396.3 g/mol
InChI Key: JOSXKPZXMVHRKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-bis(4-Nitrophenoxy)benzoic acid is a high-value aromatic monomer specifically designed for advanced materials research and polymer chemistry. Its core research value lies in its application as a key building block for the synthesis of poly(arylene ether)s, polyesters, and other high-performance polymers. The molecule features a central benzoic acid group flanked by two 4-nitrophenoxy ether linkages. This structure provides two distinct reactive sites: the carboxylic acid for condensation polymerization (e.g., forming ester or amide bonds) and the activated nitro-aromatic ethers, which are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions with bisphenols or other dinucleophiles. This dual functionality allows researchers to create rigid, linear polymer backbones with inherent thermal stability, mechanical strength, and the potential for further functionalization via the nitro groups. Primary research applications include the development of engineering plastics, gas separation membranes, and high-temperature adhesives and coatings. The nitro groups can also be reduced to amine functionalities, post-polymerization, to alter material properties such as solubility, polarity, and reactivity, opening pathways to covalently cross-linked networks or functionalized surfaces. This compound is an essential tool for scientists exploring structure-property relationships in macromolecular design and for developing next-generation materials with tailored characteristics.

Properties

IUPAC Name

3,5-bis(4-nitrophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O8/c22-19(23)12-9-17(28-15-5-1-13(2-6-15)20(24)25)11-18(10-12)29-16-7-3-14(4-8-16)21(26)27/h1-11H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSXKPZXMVHRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)C(=O)O)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587892
Record name 3,5-Bis(4-nitrophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173550-33-9
Record name 3,5-Bis(4-nitrophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Bis(4-nitrophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 3,5-Bis(4-nitrophenoxy)benzoic acid (CAS No. 173550-33-9). This molecule, also known as Compound W, has garnered interest as a modulator of the Notch1 signaling pathway, a critical regulator of cell fate decisions with implications in oncology and developmental biology. This document details the compound's physical and spectral properties, a proposed synthetic route with a detailed experimental protocol, and its mechanism of action as a Notch1 signaling inhibitor. Furthermore, a representative experimental workflow for assessing its biological activity using a luciferase reporter assay is provided. All quantitative data are summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding and application in a research and development setting.

Chemical and Physical Properties

This compound is a solid, light orange to yellow-green crystalline powder.[1] Its core structure consists of a central benzoic acid moiety with two 4-nitrophenoxy groups attached at the 3 and 5 positions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 173550-33-9[2][3]
Molecular Formula C₁₉H₁₂N₂O₈[2]
Molecular Weight 396.3 g/mol [2]
Appearance Light orange to Yellow to Green powder to crystal[1]
Melting Point 229.0 to 233.0 °C[1]
Boiling Point (Predicted) 577.7 ± 50.0 °CN/A
Density (Predicted) 1.485 ± 0.06 g/cm³N/A
Solubility DMSO: 100 mM, Ethanol: 5 mM, Almost transparent in hot DMF[2]
Storage Temperature -20°C[2]
Purity >98.0% (HPLC)[1]

Synthesis

A likely synthetic route would utilize 3,5-dihydroxybenzoic acid as the starting material and 4-fluoronitrobenzene as the electrophile in the presence of a base. The nitro group in the para position of the fluorine atom strongly activates the aromatic ring towards nucleophilic attack.[8][9][10]

Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 3,5-Dihydroxybenzoic acid 3,5-Dihydroxybenzoic acid Reaction Mixture Reaction Mixture 3,5-Dihydroxybenzoic acid->Reaction Mixture 4-Fluoronitrobenzene 4-Fluoronitrobenzene 4-Fluoronitrobenzene->Reaction Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Mixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Mixture Heating Heating Reaction Mixture->Heating Williamson Ether Synthesis (SNAr) Acidification Acidification Heating->Acidification Extraction Extraction Acidification->Extraction Crystallization Crystallization Extraction->Crystallization Product Product Crystallization->Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dihydroxybenzoic acid (1 equivalent), anhydrous potassium carbonate (2.5 equivalents), and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Addition of Reagents: Stir the mixture at room temperature for 15 minutes to facilitate the deprotonation of the hydroxyl groups. To this suspension, add 4-fluoronitrobenzene (2.2 equivalents).

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidification: Acidify the aqueous mixture by the slow addition of a dilute acid (e.g., 1M HCl) until the pH is approximately 2-3. This will precipitate the carboxylic acid product.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the final product, this compound. The purity can be assessed by HPLC.

Spectral Properties

Detailed experimental spectral data for this compound are not widely published. The following table summarizes the predicted spectral characteristics based on the molecule's structure and data from analogous compounds.

Table 2: Predicted Spectral Data for this compound

Technique Predicted Wavenumber/Shift/m/z Assignment
¹H NMR δ 13.0-13.5 (s, 1H)δ 8.2-8.4 (d, 4H)δ 7.2-7.4 (d, 4H)δ 7.0-7.2 (m, 3H)-COOHAromatic protons ortho to NO₂Aromatic protons meta to NO₂Aromatic protons of the central benzoic acid ring
¹³C NMR δ ~165-170δ ~160δ ~145δ ~142δ ~126δ ~120δ ~110-115C=O (Carboxylic acid)C-O (Ether linkage)C-NO₂C-COOHAromatic CH ortho to NO₂Aromatic CH meta to NO₂Aromatic CH of the central benzoic acid ring
FT-IR (cm⁻¹) ~3300-2500 (broad)~1700-1680 (strong)~1520 & ~1340 (strong)~1250-1200 (strong)O-H stretch (Carboxylic acid dimer)C=O stretch (Carboxylic acid)Asymmetric and symmetric N-O stretch (Nitro group)Asymmetric C-O-C stretch (Aryl ether)
Mass Spec (ESI-) [M-H]⁻ at m/z 395.05Deprotonated molecular ion

Biological Activity: Modulation of Notch1 Signaling

This compound has been identified as a modulator of the Notch1 signaling pathway.[2] Specifically, it has been shown to decrease the production of the C-terminally elongated Notch1 amyloid-β-like peptide (Nβ25), which is a marker for the release of the Notch1 intracellular domain (NICD) and subsequent transcriptional activation.[2] Furthermore, it reduces the activation of HES1, a direct downstream target of Notch1 signaling.[2]

Notch1 Signaling Pathway and Point of Intervention

The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) to the Notch receptor. This triggers a series of proteolytic cleavages, ultimately releasing the NICD, which then translocates to the nucleus. In the nucleus, NICD forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and co-activators, leading to the transcription of target genes such as those in the HES and HEY families. This compound appears to interfere with the processes leading to or including the release of the active NICD.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus Notch Receptor Notch Receptor Proteolytic Cleavage Proteolytic Cleavage Notch Receptor->Proteolytic Cleavage Ligand Ligand Ligand->Notch Receptor Binding NICD Release NICD Release Proteolytic Cleavage->NICD Release NICD NICD NICD Release->NICD Transcription Complex Transcription Complex NICD->Transcription Complex CSL CSL CSL->Transcription Complex Co-activators Co-activators Co-activators->Transcription Complex HES1 Gene HES1 Gene Transcription Complex->HES1 Gene Binds to promoter HES1 mRNA HES1 mRNA HES1 Gene->HES1 mRNA Transcription HES1 Protein HES1 Protein HES1 mRNA->HES1 Protein Translation Inhibitor 3,5-Bis(4-nitrophenoxy) benzoic acid Inhibitor->NICD Release Inhibition

Caption: Inhibition of the Notch1 signaling pathway by this compound.

Experimental Protocol: HES1 Promoter Luciferase Reporter Assay

The following is a representative protocol for assessing the inhibitory activity of this compound on Notch1 signaling using a luciferase reporter assay in a cell line such as HCT116 or HEK293.[2][11][12]

  • Cell Culture and Transfection:

    • Culture HCT116 or HEK293 cells in an appropriate medium (e.g., DMEM with 10% FBS).

    • Co-transfect the cells with a HES1 promoter-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

    • Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Serially dilute the compound in the cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

    • Remove the medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., DAPT).

    • Incubate the cells for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.

    • Calculate the percentage of inhibition of Notch1 signaling for each concentration of the compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable research tool for studying the Notch1 signaling pathway. Its well-defined chemical and physical properties, combined with its demonstrated biological activity, make it a suitable candidate for further investigation in drug discovery programs targeting pathologies associated with aberrant Notch signaling. This guide provides the essential information for the synthesis, characterization, and biological evaluation of this compound, serving as a foundational resource for researchers in the field.

References

Elucidation of the Structure of 3,5-Bis(4-nitrophenoxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3,5-Bis(4-nitrophenoxy)benzoic acid, a molecule of interest in drug discovery, notably for its activity as a modulator of the Notch1 signaling pathway. Due to the limited availability of a dedicated scientific publication detailing the complete experimental synthesis and characterization of this specific compound, this document outlines a plausible synthetic route and provides representative experimental protocols and expected spectroscopic data based on established chemical principles and analysis of structurally related molecules. This guide also presents a detailed visualization of the Notch1 signaling pathway, a critical aspect of the compound's biological context.

Introduction

This compound, also known as "Compound W," is a diaryl ether derivative of benzoic acid. Its chemical structure, featuring two nitrophenoxy groups attached to a central benzoic acid core, suggests potential applications in medicinal chemistry and materials science. Of particular significance is its reported role as a modulator of the Notch1 signaling pathway, a fundamental cell-cell communication system implicated in various developmental processes and diseases, including cancer.[1] A thorough understanding of its three-dimensional structure and chemical properties is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics.

This guide provides a framework for the synthesis and structural characterization of this compound, addressing the absence of a comprehensive, publicly available experimental dossier.

Proposed Synthesis

A logical and efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide (or phenoxide) with an alkyl or aryl halide. In this proposed route, 3,5-dihydroxybenzoic acid would serve as the nucleophilic precursor, and a 4-halonitrobenzene (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene) would act as the electrophile. The presence of a base is required to deprotonate the phenolic hydroxyl groups of the benzoic acid derivative.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 3,5-Dihydroxybenzoic Acid Reaction Williamson Ether Synthesis Reactant1->Reaction Reactant2 4-Fluoronitrobenzene (2 eq.) Reactant2->Reaction Base Potassium Carbonate (K2CO3) Base->Reaction Solvent Dimethylformamide (DMF) Solvent->Reaction Temperature Heat (e.g., 100-120 °C) Temperature->Reaction Product This compound Reaction->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 3,5-Dihydroxybenzoic acid

  • 4-Fluoronitrobenzene

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dihydroxybenzoic acid (1.0 eq.).

  • Add anhydrous potassium carbonate (2.5 eq.) and anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the diphenoxide.

  • Add 4-fluoronitrobenzene (2.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M HCl to precipitate the product.

  • Filter the precipitate and wash it with water.

  • Dissolve the crude product in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Structural Elucidation

The definitive structure of the synthesized compound would be confirmed through a combination of spectroscopic techniques.

Characterization_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_elucidation Structure Elucidation Synthesized_Product Purified Product NMR NMR Spectroscopy (1H, 13C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Crystal_Growth Crystal Growth Synthesized_Product->Crystal_Growth Structure_Confirmed Confirmed Chemical Structure NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed XRay Single-Crystal X-ray Diffraction Crystal_Growth->XRay XRay->Structure_Confirmed

Caption: General workflow for the structural elucidation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

  • Protocol: A ¹H NMR spectrum would be recorded on a 400 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

  • Expected Data: The spectrum is expected to show distinct signals corresponding to the aromatic protons. The protons on the central benzoic acid ring will appear as a doublet and a triplet. The protons on the two equivalent 4-nitrophenoxy groups will each exhibit two doublets, characteristic of a para-substituted benzene ring. The acidic proton of the carboxylic acid group will likely appear as a broad singlet at a downfield chemical shift.

3.1.2. ¹³C NMR Spectroscopy

  • Protocol: A ¹³C NMR spectrum would be recorded on the same spectrometer, also using DMSO-d₆ as the solvent.

  • Expected Data: The spectrum will show signals for all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the carboxylic acid, the carbons bearing the ether linkages, the nitro-substituted carbons, and the other aromatic carbons.

Table 1: Expected NMR Data for this compound

¹H NMR (in DMSO-d₆) Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Carboxylic Acid~13.0br s1H-COOH
Aromatic~8.3d4HProtons ortho to -NO₂
Aromatic~7.5t1HH-4 of benzoic acid
Aromatic~7.3d4HProtons meta to -NO₂
Aromatic~7.1d2HH-2, H-6 of benzoic acid
¹³C NMR (in DMSO-d₆) Expected Chemical Shift (δ, ppm) Assignment
Carbonyl~165-COOH
Aromatic~160C-3, C-5 of benzoic acid
Aromatic~155C-O of nitrophenoxy
Aromatic~145C-NO₂ of nitrophenoxy
Aromatic~132C-1 of benzoic acid
Aromatic~126CH ortho to -NO₂
Aromatic~118CH meta to -NO₂
Aromatic~115C-4 of benzoic acid
Aromatic~112C-2, C-6 of benzoic acid

Note: These are estimated chemical shifts and may vary based on experimental conditions.

Infrared (IR) Spectroscopy
  • Protocol: An IR spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet.

  • Expected Data: The spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)3300-2500 (broad)Strong
C-H stretch (aromatic)3100-3000Medium
C=O stretch (carboxylic acid)1710-1680Strong
N-O stretch (nitro group)1550-1500 and 1350-1300Strong
C-O-C stretch (aryl ether)1250-1200Strong
C=C stretch (aromatic)1600-1450Medium
Mass Spectrometry (MS)
  • Protocol: A high-resolution mass spectrum would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Expected Data: The mass spectrum in negative ion mode should show a prominent peak for the deprotonated molecule [M-H]⁻. The accurate mass measurement would confirm the elemental composition of the molecule.

Table 3: Predicted Mass Spectrometry Data [2]

Adduct Calculated m/z
[M-H]⁻395.0521
[M+H]⁺397.0666
[M+Na]⁺419.0486
Single-Crystal X-ray Crystallography
  • Protocol: Single crystals suitable for X-ray diffraction would be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. A crystal would then be mounted on a diffractometer, and diffraction data would be collected at low temperature. The structure would be solved and refined using standard crystallographic software.

  • Expected Data: A successful crystal structure determination would provide the precise three-dimensional arrangement of the atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This would be the ultimate confirmation of the compound's structure.

Biological Context: Notch1 Signaling Pathway

This compound has been identified as a modulator of the Notch1 signaling pathway.[1] This pathway is a highly conserved cell-cell communication system that plays a critical role in cell fate determination during development and in tissue homeostasis in adults. Aberrant Notch signaling is implicated in a variety of human diseases, including many types of cancer.

The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on one cell to the Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor, ultimately releasing the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/LAG-1) and a co-activator of the Mastermind-like (MAML) family. This transcriptional activation complex then drives the expression of Notch target genes, such as those in the HES and HEY families.

Notch_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Notch Ligand (Delta/Jagged) Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binding S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Receptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-Secretase) S2_Cleavage->S3_Cleavage NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD Release CSL_MAML CSL-MAML Complex NICD->CSL_MAML Translocation & Binding Target_Genes Target Gene Expression (e.g., HES, HEY) CSL_MAML->Target_Genes Activation Modulator 3,5-Bis(4-nitrophenoxy) benzoic acid Modulator->S3_Cleavage Inhibition

Caption: The canonical Notch1 signaling pathway and the putative inhibitory role of this compound.

Conclusion

References

A Technical Guide to 3,5-Bis(4-nitrophenoxy)benzoic Acid: A Notch1 Signaling Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic approach, and the biological mechanism of action of 3,5-Bis(4-nitrophenoxy)benzoic acid. This molecule, also known as Compound W, is recognized for its role as a modulator of the Notch1 signaling pathway, a critical pathway in cellular development and disease.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueReferences
Molecular Formula C₁₉H₁₂N₂O₈[1][2]
Molecular Weight 396.3 g/mol [1]
CAS Number 173550-33-9[1][3]
Purity ≥98.0% (HPLC)[3]
Appearance Light orange to yellow to green powder/crystal[3]
Solubility DMSO: 100 mM, Ethanol: 5 mM[1]

Experimental Protocols

Proposed Synthesis: Ullmann-type Condensation

This proposed method involves the double N-arylation of 3,5-dihydroxybenzoic acid with an excess of an activated aryl halide, such as 1-fluoro-4-nitrobenzene, in the presence of a base and a copper catalyst. The nitro group on the aryl halide activates the molecule for nucleophilic aromatic substitution.

Starting Materials:

  • 3,5-dihydroxybenzoic acid

  • 1-fluoro-4-nitrobenzene (or 1-chloro-4-nitrobenzene)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as the base

  • Copper(I) iodide (CuI) or other suitable copper catalyst

  • A high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Detailed Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dihydroxybenzoic acid (1 equivalent), the chosen base (e.g., potassium carbonate, 2.5 equivalents), and the copper catalyst (e.g., CuI, 0.1 equivalents).

  • Solvent Addition: Add the polar aprotic solvent (e.g., DMF) to the flask.

  • Reactant Addition: Add the aryl halide (1-fluoro-4-nitrobenzene, 2.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature between 120-150°C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Purification: The crude product can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product, this compound.

Mechanism of Action: Notch1 Signaling Inhibition

This compound functions as a modulator of the Notch1 signaling pathway.[1] This pathway is a highly conserved signaling system that plays a crucial role in cell fate decisions. Aberrant activation of Notch1 signaling is implicated in various diseases, including cancer.

The compound has been shown to decrease the production of the C-terminally elongated Notch1 amyloid-β-like peptide (Nβ25), which is a marker for the release of the Notch1 intracellular domain (NICD) and subsequent transcriptional modification in HEK293 cells.[1] Furthermore, at a concentration of 50 µM, it reduces the activation of the HES1, a primary downstream target of Notch1, as demonstrated in a luciferase reporter assay using HCT116 cells.[1] This indicates that the compound interferes with the proteolytic cleavage of the Notch1 receptor, which is essential for its activation.

The following diagram illustrates the canonical Notch1 signaling pathway and the inhibitory action of this compound.

Notch1_Signaling_Pathway cluster_sending Signal Sending Cell cluster_receiving Signal Receiving Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Delta/Jagged Ligand Notch1_Receptor Notch1 Receptor Ligand->Notch1_Receptor 1. Ligand Binding S2_Cleavage S2 Cleavage (ADAM Protease) Notch1_Receptor->S2_Cleavage 2. Conformational Change S3_Cleavage S3 Cleavage (γ-Secretase) S2_Cleavage->S3_Cleavage 3. Cleavage NICD NICD (Active Fragment) S3_Cleavage->NICD 4. NICD Release CSL_Complex CSL Complex (RBP-J) NICD->CSL_Complex 5. Nuclear Translocation & Complex Formation Target_Genes Target Gene Transcription (e.g., HES1, HEY1) CSL_Complex->Target_Genes 6. Gene Activation Inhibitor 3,5-Bis(4-nitrophenoxy) benzoic acid Inhibitor->S3_Cleavage Inhibits Release of NICD

Caption: Mechanism of Notch1 signaling inhibition.

References

An In-depth Technical Guide on the Physical Properties of 3,5-Bis(4-nitrophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3,5-Bis(4-nitrophenoxy)benzoic acid (CAS No. 173550-33-9). The document collates available quantitative data into structured tables for ease of reference. Furthermore, it outlines generalized experimental protocols for the determination of key physical properties and spectroscopic characterization, typical for a compound of this nature. This guide also visualizes the biological context of this molecule by providing a diagram of the Notch1 signaling pathway, where it has been identified as a modulator.

Chemical Identity and Structure

This compound is a complex organic molecule characterized by a central benzoic acid core with two 4-nitrophenoxy groups attached at the 3 and 5 positions.

IdentifierValue
IUPAC Name This compound
CAS Number 173550-33-9[1][2]
Molecular Formula C₁₉H₁₂N₂O₈[1][2]
Molecular Weight 396.31 g/mol [2]
Canonical SMILES C1=CC(=CC=C1--INVALID-LINK--[O-])OC2=CC(=CC(=C2)C(=O)O)OC3=CC=C([C=C3)--INVALID-LINK--[O-][3]
InChI Key JOSXKPZXMVHRKU-UHFFFAOYSA-N[1]
Synonyms Compound W, NSC400980[1][2]

Physical and Chemical Properties

A summary of the available quantitative physical and chemical data for this compound is presented below. It is important to note that some of these values are predicted based on computational models and may not represent experimentally determined values.

PropertyValueSource
Melting Point 229.0 to 233.0 °C[2][4][5][6]
Boiling Point (Predicted) 577.7 ± 50.0 °C[2][4]
Density (Predicted) 1.485 ± 0.06 g/cm³[2][4]
pKa (Predicted) 3.63 ± 0.10[2]
Solubility DMSO: 100 mM, Ethanol: 5 mM, Almost transparent in hot DMF[1][2][4]
Appearance Light orange to Yellow to Green powder to crystal[5][6]
Storage Temperature -20°C or +4°C[1][2][4]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in the public domain. The following table summarizes the available spectroscopic information.

Spectroscopic DataValueSource
λmax 299 nm[1]
Predicted Collision Cross Section ([M-H]⁻) 196.6 Ų[3]
Predicted Collision Cross Section ([M+H]⁺) 188.5 Ų[3]
Predicted Collision Cross Section ([M+Na]⁺) 191.3 Ų[3]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not explicitly published. However, the following sections describe standard methodologies that would be employed for a compound of this class.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically suggests a high degree of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • A small amount of the crystalline this compound is finely powdered using a mortar and pestle.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.

  • The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

  • The sample is heated at a rate of approximately 10-15 °C per minute initially.

  • The heating rate is reduced to 1-2 °C per minute when the temperature is within 20 °C of the expected melting point.

  • The temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

Determination of Solubility

Solubility is determined by observing the dissolution of a known mass of solute in a specific volume of solvent at a given temperature.

Apparatus:

  • Vials or test tubes with closures

  • Analytical balance

  • Vortex mixer

  • Constant temperature bath or shaker

Procedure for Qualitative Solubility:

  • To a small, clean test tube, add approximately 10-20 mg of this compound.

  • Add 1 mL of the solvent to be tested (e.g., water, ethanol, DMSO, DMF).

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble.

Procedure for Quantitative Solubility (e.g., in DMSO):

  • Prepare a series of vials containing a fixed volume of DMSO (e.g., 1 mL).

  • Add incrementally increasing amounts of this compound to each vial.

  • Seal the vials and place them in a constant temperature shaker (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

  • After equilibration, centrifuge the vials to pellet any undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate solvent.

  • Determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry at its λmax (299 nm).

Spectroscopic Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, due to the compound's solubility)

Procedure for ¹H and ¹³C NMR:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum, typically observing for signals in the aromatic region (δ 7.0-9.0 ppm) and the carboxylic acid proton (which may be broad and downfield).

  • Acquire the ¹³C NMR spectrum. Expected signals would include those for the aromatic carbons, the ether-linked carbons, and the carbonyl carbon of the carboxylic acid.

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Instrumentation:

  • FT-IR Spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

Procedure (using ATR):

  • Place a small amount of the powdered this compound directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Expected characteristic peaks would include: O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-O-C stretches of the ether linkages, and N-O stretches of the nitro groups (~1530 and ~1350 cm⁻¹).

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Instrumentation:

  • Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in both positive and negative ion modes.

  • In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z 395.05. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 397.07. Fragmentation patterns would likely involve the loss of nitro groups and cleavage of the ether bonds.

Biological Activity and Signaling Pathway

This compound has been identified as a modulator of the Notch1 signaling pathway. It has been shown to decrease the production of a marker of Notch1 intracellular domain release and subsequent transcriptional modification in HEK293 cells. Additionally, it decreases the activation of the Notch1 target, HES1, in a luciferase reporter assay in HCT116 cells.[1]

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for embryonic development and tissue homeostasis.

Notch_Signaling_Pathway cluster_0 Signal Sending Cell cluster_1 Signal Receiving Cell Ligand Delta/Jagged Ligand NotchR Notch Receptor Ligand->NotchR 1. Ligand Binding ADAM ADAM Protease (S2) NotchR->ADAM 2. S2 Cleavage gSecretase γ-Secretase (S3) ADAM->gSecretase 3. S3 Cleavage NICD NICD gSecretase->NICD 4. NICD Release CSL CSL NICD->CSL Nucleus Nucleus NICD->Nucleus 5. Nuclear Translocation MAML MAML CSL->MAML TargetGenes Target Genes (e.g., HES1) MAML->TargetGenes 6. Transcriptional Activation Modulator 3,5-Bis(4-nitrophenoxy) benzoic acid Modulator->gSecretase Inhibition

Caption: The canonical Notch1 signaling pathway and the inhibitory role of this compound.

Experimental Workflow: Notch1 Signaling Modulation Assay

While a specific, detailed protocol for testing this compound is not available, a general workflow for a luciferase reporter assay to screen for Notch1 pathway inhibitors is outlined below.

Luciferase_Assay_Workflow A 1. Cell Seeding (e.g., HCT116 cells) B 2. Transfection (Notch1 receptor, HES1-luciferase reporter, ligand) A->B C 3. Compound Treatment (Varying concentrations of This compound) B->C D 4. Incubation (Allow for pathway activation and reporter expression) C->D E 5. Cell Lysis and Luciferase Substrate Addition D->E F 6. Luminescence Measurement (Quantify reporter activity) E->F G 7. Data Analysis (Determine IC₅₀) F->G

Caption: A generalized workflow for a HES1-luciferase reporter assay to assess Notch1 signaling modulation.

Conclusion

References

An In-depth Technical Guide to the Solubility Profile of 3,5-Bis(4-nitrophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available solubility data for 3,5-Bis(4-nitrophenoxy)benzoic acid, a molecule of interest in drug discovery, particularly as a modulator of the Notch1 signaling pathway. Due to the limited availability of extensive experimental data in publicly accessible literature, this document compiles the known quantitative and qualitative solubility information, alongside predicted physicochemical properties. Furthermore, it details standardized experimental protocols for determining key solubility-related parameters—pKa and logP—to enable researchers to generate further data. The guide also includes visualizations of the relevant biological pathway and a typical experimental workflow for screening inhibitors of gamma-secretase, a key enzyme in the Notch signaling cascade.

Introduction

This compound is a chemical compound that has garnered attention for its role as a Notch1 signaling modulator. The Notch signaling pathway is a highly conserved cell-cell communication system crucial for embryonic development and tissue homeostasis. Dysregulation of this pathway is implicated in various diseases, including cancer. As a modulator, this compound presents a potential therapeutic agent, making the characterization of its physicochemical properties, particularly its solubility, a critical step in the drug development process.

A thorough understanding of a compound's solubility profile is paramount for its advancement as a drug candidate. Solubility influences bioavailability, formulation, and ultimately, the therapeutic efficacy of a compound. This guide aims to provide a central repository of the current knowledge on the solubility of this compound and to equip researchers with the methodologies to expand upon this knowledge base.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These parameters provide a foundational understanding of the compound's behavior.

PropertyValueSource
Molecular Formula C₁₉H₁₂N₂O₈[1]
Molecular Weight 396.31 g/mol [2]
Melting Point 229.0 to 233.0 °C[3][4]
Boiling Point (Predicted) 577.7 ± 50.0 °C[3][4]
Density (Predicted) 1.485 ± 0.06 g/cm³[3][4]
XlogP (Predicted) 4.2[1]

Solubility Profile

The solubility of this compound has been reported in a limited number of solvents. The available quantitative and qualitative data are summarized in the table below.

SolventTemperatureSolubilitySource
Dimethylformamide (DMF)HotAlmost transparent[3]
Dimethyl sulfoxide (DMSO)Not Specified10 mM[2]
Dimethyl sulfoxide (DMSO)Not Specified100 mM[5]
EthanolNot Specified5 mM[5]

For context, a study on the solubility of benzoic acid and its nitro-derivatives (3-nitrobenzoic acid and 3,5-dinitrobenzoic acid) in seven different solvents (water, methanol, ethanol, acetonitrile, dichloromethane, toluene, and ethyl acetate) showed that solubility generally increases with temperature[6]. In most of these organic solvents, the solubility of the nitro-substituted benzoic acids was found to be substantial[6]. Given the structural similarities, it can be anticipated that this compound would exhibit solubility in a range of polar aprotic and polar protic solvents. However, experimental verification is essential.

Experimental Protocols

To facilitate further research and a more comprehensive characterization of the solubility profile of this compound, detailed protocols for determining its acid dissociation constant (pKa) and partition coefficient (logP) are provided below.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn significantly affects its solubility and permeability across biological membranes. Potentiometric titration is a highly accurate and widely used method for pKa determination.[7][8][9][10]

Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is measured after each addition of the titrant. The pKa is the pH at which the acidic and basic forms of the analyte are present in equal concentrations, which corresponds to the midpoint of the steepest portion of the titration curve.

Materials:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • High-purity water (Milli-Q or equivalent)

  • Co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility

  • Calibrated pH meter with a suitable electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker or titration vessel

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of water or a water/co-solvent mixture to achieve a final concentration of approximately 1-10 mM. If a co-solvent is used, the proportion should be kept to a minimum and be consistent across all measurements. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

  • Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa range.

  • Titration: Place the analyte solution in the titration vessel and immerse the pH electrode and the tip of the burette. Begin stirring the solution gently.

  • Data Collection: Record the initial pH of the solution. Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the measured pH values against the volume of NaOH added. The pKa can be determined from the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. This corresponds to the pH at 50% of the volume of NaOH required to reach the equivalence point (the inflection point of the curve). Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its drug-like properties, including absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the traditional and most reliable method for experimental logP determination.[11][12][13][14]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of P is the logP value.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Buffer solution of appropriate pH (if determining logD for an ionizable compound)

  • Separatory funnels or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Phases: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing them to separate overnight. This is crucial to ensure thermodynamic equilibrium.

  • Partitioning: Accurately weigh a small amount of this compound and dissolve it in the aqueous or octanol phase. Add a known volume of this solution to a separatory funnel or centrifuge tube containing a known volume of the other phase.

  • Equilibration: Shake the mixture for a sufficient time to allow for complete partitioning of the compound between the two phases (e.g., 1-24 hours). The optimal time should be determined experimentally.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean separation.

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method. A calibration curve should be prepared for the analytical method used.

  • Calculation: Calculate the partition coefficient (P) using the following formula: P = [Concentration in Octanol] / [Concentration in Aqueous Phase] The logP is then calculated as: logP = log₁₀(P)

Mandatory Visualizations

Notch Signaling Pathway

This compound is known to modulate Notch1 signaling. The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor, ultimately releasing the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and a co-activator of the Mastermind-like (MAML) family to activate the transcription of target genes. One of the key enzymes responsible for the final cleavage and release of NICD is γ-secretase.[15][16][17][18][19]

Notch_Signaling_Pathway cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell Ligand Ligand (Delta/Jagged) Notch Notch Receptor Ligand->Notch Binding ADAM ADAM Protease Notch->ADAM S2 Cleavage GammaSecretase γ-Secretase ADAM->GammaSecretase Substrate NICD NICD GammaSecretase->NICD S3 Cleavage (Release) CSL_CoR CSL-CoR (Repression) NICD->CSL_CoR Displaces CoR CSL_MAML CSL-NICD-MAML (Activation) NICD->CSL_MAML Forms Complex TargetGenes Target Genes (e.g., Hes, Hey) CSL_MAML->TargetGenes Activates Transcription

Caption: Canonical Notch Signaling Pathway.

Experimental Workflow for Screening γ-Secretase Inhibitors

Given that this compound is a γ-secretase inhibitor, understanding the typical workflow for identifying such compounds is relevant.[20][21][22][23] A common approach involves a high-throughput screening (HTS) assay to identify initial hits, followed by secondary assays to confirm activity and determine potency (e.g., IC₅₀).

Gamma_Secretase_Inhibitor_Screening CompoundLibrary Compound Library HTS High-Throughput Screening (e.g., FRET-based assay) CompoundLibrary->HTS HitIdentification Hit Identification HTS->HitIdentification HitIdentification->CompoundLibrary Inactive Compounds DoseResponse Dose-Response & IC₅₀ Determination HitIdentification->DoseResponse Active Compounds SecondaryAssay Secondary Assays (e.g., cell-based Aβ or NICD detection) DoseResponse->SecondaryAssay LeadOptimization Lead Optimization SecondaryAssay->LeadOptimization

References

An In-depth Technical Guide on the Thermal Characteristics of 3,5-Bis(4-nitrophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermal characteristics of 3,5-Bis(4-nitrophenoxy)benzoic acid. Due to the limited availability of specific experimental data in publicly accessible literature, this document summarizes the existing information and presents generalized experimental protocols and logical workflows for its thermal analysis.

Introduction

This compound, with the CAS Number 173550-33-9, is an aromatic ether compound. While its primary applications in the cited literature are in the fields of polymer chemistry and as a modulator in biological signaling pathways, understanding its thermal properties is crucial for its synthesis, purification, storage, and application in various fields, including drug development where thermal stability can be a critical parameter.

Quantitative Thermal Data

Specific quantitative data on the thermal properties of this compound is sparse in the available scientific literature. The primary thermal characteristic that has been reported is its melting point.

Thermal PropertyValueSource
Melting Point229.0 - 233.0 °CCommercial Supplier Data

General Experimental Protocols for Thermal Analysis

For researchers intending to perform a detailed thermal analysis of this compound, the following generalized protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be adapted. These protocols are based on standard methodologies for the analysis of similar aromatic organic compounds.

3.1. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point, enthalpy of fusion (ΔHfus), and identify any other phase transitions.

  • Apparatus: A calibrated Differential Scanning Calorimeter.

  • Procedure:

    • Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan.

    • Seal the pan hermetically. An empty, hermetically sealed pan is to be used as a reference.

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a constant rate, typically 10 °C/min, under a continuous nitrogen purge (flow rate of 20-50 mL/min).

    • The heating range should encompass the expected melting point, for instance, from 30 °C to 250 °C.

    • Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event, and the enthalpy of fusion is calculated by integrating the peak area.

3.2. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of the compound.

  • Apparatus: A calibrated Thermogravimetric Analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

    • Place the pan into the TGA furnace.

    • Heat the sample at a constant rate, for example, 10 °C/min, under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 20-50 mL/min).

    • The temperature range should be sufficient to observe complete decomposition, for example, from 30 °C to 600 °C.

    • Record the sample weight as a function of temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the thermal characterization of a chemical compound like this compound.

Thermal_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition cluster_3 Data Analysis & Interpretation cluster_4 Reporting Sample 3,5-Bis(4-nitrophenoxy) benzoic acid Sample Weighing Accurate Weighing Sample->Weighing Encapsulation Pan Encapsulation (DSC/TGA) Weighing->Encapsulation DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC_Data Heat Flow vs. Temperature DSC->DSC_Data TGA_Data Weight Loss vs. Temperature TGA->TGA_Data Melting_Point Melting Point (Tm) DSC_Data->Melting_Point Enthalpy Enthalpy of Fusion (ΔHfus) DSC_Data->Enthalpy Decomposition Decomposition Temp (Td) TGA_Data->Decomposition Kinetics Decomposition Kinetics TGA_Data->Kinetics Report Technical Report / Whitepaper Melting_Point->Report Enthalpy->Report Decomposition->Report Kinetics->Report

General workflow for thermal analysis of a chemical compound.

Conclusion

The thermal characterization of this compound is an area that requires further experimental investigation to provide the detailed data necessary for a complete understanding of its material properties. The provided melting point serves as a preliminary piece of information. For comprehensive analysis, researchers are encouraged to perform DSC and TGA studies, for which generalized protocols have been outlined in this guide. Such data will be invaluable for the scientific and industrial communities that utilize this compound.

In-Depth Technical Guide: Mechanism of Action of 3,5-Bis(4-nitrophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Bis(4-nitrophenoxy)benzoic acid, also known as Compound W, is a small molecule inhibitor of γ-secretase, a key enzyme implicated in cellular signaling and disease pathogenesis. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its role as a modulator of the Notch signaling pathway and its impact on the production of amyloid-beta (Aβ) peptides. This document synthesizes the available preclinical data, outlines relevant experimental methodologies, and provides visual representations of the key biological pathways involved.

Core Mechanism of Action: Inhibition of γ-Secretase

The primary mechanism of action of this compound is the inhibition of γ-secretase.[1][2] γ-secretase is a multi-subunit protease complex responsible for the intramembrane cleavage of several type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptors. By inhibiting this enzyme, this compound disrupts these crucial cleavage events, leading to a downstream cascade of effects.

Modulation of Amyloid-Beta (Aβ) Production

In the context of APP processing, γ-secretase is the final enzyme in the amyloidogenic pathway that generates Aβ peptides. Inhibition of γ-secretase by this compound has been shown to decrease the production of Aβ42.[1][2] Aβ42 is a particularly aggregation-prone form of the amyloid peptide and is a primary component of the amyloid plaques found in the brains of patients with Alzheimer's disease.

Modulation of Notch Signaling

The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in cell fate determination, proliferation, and differentiation. Notch signaling is initiated by the binding of a ligand to the Notch receptor, which triggers a series of proteolytic cleavages. The final cleavage is mediated by γ-secretase, which releases the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus and acts as a transcriptional co-activator for target genes, such as those in the HES (Hairy and Enhancer of Split) family.

This compound, by inhibiting γ-secretase, blocks the release of NICD and subsequently downregulates Notch signaling.[1] This has been demonstrated by its ability to decrease the production of the Notch-1 Aβ-like peptide 25 (Nβ25), a surrogate marker for Notch-1 cleavage by γ-secretase.[1][2]

Quantitative Data

Currently, there is a lack of publicly available, detailed quantitative data such as IC50 values for the inhibition of γ-secretase or the dose-dependent reduction of Aβ42 and Nβ25 by this compound. The available information is primarily qualitative, indicating a decrease in the production of these peptides.

One study has reported a decrease in the activation of the Notch1 target, HES1, in a luciferase reporter assay using HCT116 cells at a concentration of 50 µM of this compound. However, a full dose-response curve and IC50 value are not available.

Table 1: Summary of Reported Biological Activities

Target/ProcessEffectCell LineConcentrationQuantitative Data
γ-SecretaseInhibition--IC50 not reported
Aβ42 ProductionDecrease--Specific reduction levels not reported
Nβ25 ProductionDecreaseHEK293Not specifiedSpecific reduction levels not reported
HES1 ActivationDecreaseHCT11650 µMQualitative decrease reported

Signaling Pathway

The inhibitory action of this compound on γ-secretase directly impacts the canonical Notch signaling pathway. The following diagram illustrates the key steps in this pathway and the point of inhibition.

Notch_Signaling_Pathway cluster_sending_cell Signal Sending Cell cluster_receiving_cell Signal Receiving Cell cluster_nucleus Nucleus Ligand Ligand Notch_Receptor Notch_Receptor Ligand->Notch_Receptor Binding S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Receptor->S2_Cleavage Gamma_Secretase γ-Secretase S2_Cleavage->Gamma_Secretase Substrate NICD NICD Gamma_Secretase->NICD S3 Cleavage (Release) Nucleus Nucleus NICD->Nucleus CSL CSL Target_Gene_Expression Target Gene Expression (e.g., HES1) CSL->Target_Gene_Expression Activates Inhibitor 3,5-Bis(4-nitrophenoxy) benzoic acid Inhibitor->Gamma_Secretase Inhibition NICD_in_Nucleus NICD NICD_in_Nucleus->CSL Binds

Caption: Canonical Notch signaling pathway and the inhibitory point of this compound.

Experimental Protocols

Detailed experimental protocols for the specific assays used to characterize this compound are not publicly available. The following sections provide generalized protocols for the key assays based on standard methodologies in the field.

In Vitro γ-Secretase Activity Assay (Cell-Free)

This assay measures the direct inhibitory effect of the compound on γ-secretase enzymatic activity using a fluorogenic substrate.

Workflow Diagram:

Gamma_Secretase_Assay_Workflow Prepare_Membranes 1. Prepare cell membranes (e.g., from HEK293 cells overexpressing APP) Solubilize 2. Solubilize membranes to extract γ-secretase complex Prepare_Membranes->Solubilize Assay_Setup 3. Set up reaction in a 96-well plate: - Solubilized γ-secretase - Fluorogenic substrate - Test compound (or vehicle) Solubilize->Assay_Setup Incubate 4. Incubate at 37°C Assay_Setup->Incubate Measure_Fluorescence 5. Measure fluorescence over time Incubate->Measure_Fluorescence Analyze_Data 6. Analyze data to determine IC50 value Measure_Fluorescence->Analyze_Data

Caption: Workflow for a cell-free γ-secretase activity assay.

Methodology:

  • Membrane Preparation: Cell membranes rich in γ-secretase are prepared from a suitable cell line (e.g., HEK293 cells stably overexpressing APP). Cells are harvested, lysed, and subjected to ultracentrifugation to pellet the membranes.

  • Solubilization: The membrane pellet is resuspended in a buffer containing a mild detergent (e.g., CHAPSO) to solubilize the γ-secretase complex.

  • Assay Reaction: The assay is performed in a 96-well plate. Each well contains the solubilized γ-secretase, a fluorogenic substrate (a peptide sequence recognized by γ-secretase flanked by a fluorophore and a quencher), and varying concentrations of this compound or a vehicle control.

  • Incubation: The plate is incubated at 37°C to allow the enzymatic reaction to proceed.

  • Fluorescence Measurement: As γ-secretase cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. The fluorescence is measured at regular intervals using a plate reader.

  • Data Analysis: The rate of increase in fluorescence is proportional to the enzyme activity. The data is plotted against the compound concentration to determine the IC50 value.

Cellular Nβ25 Production Assay (HEK293 Cells)

This assay measures the effect of the compound on the production of Nβ25 in a cellular context.

Workflow Diagram:

Nbeta25_Assay_Workflow Seed_Cells 1. Seed HEK293 cells in a multi-well plate Treat_Cells 2. Treat cells with varying concentrations of the compound Seed_Cells->Treat_Cells Incubate 3. Incubate for a defined period (e.g., 24-48 hours) Treat_Cells->Incubate Collect_Media 4. Collect the cell culture media Incubate->Collect_Media ELISA 5. Measure Nβ25 levels in the media using a specific ELISA kit Collect_Media->ELISA Analyze_Data 6. Analyze data to determine the effect on Nβ25 production ELISA->Analyze_Data

Caption: Workflow for a cellular Nβ25 production assay.

Methodology:

  • Cell Culture: HEK293 cells are seeded in a multi-well plate and allowed to adhere.

  • Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control.

  • Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for Notch processing and Nβ25 secretion.

  • Sample Collection: The cell culture supernatant is collected.

  • ELISA: The concentration of Nβ25 in the supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The Nβ25 levels are normalized to a control (e.g., total protein concentration in the corresponding cell lysate) and plotted against the compound concentration.

HES1 Promoter Luciferase Reporter Assay (HCT116 Cells)

This assay measures the effect of the compound on the transcriptional activity of the HES1 promoter, a downstream target of Notch signaling.

Workflow Diagram:

HES1_Luciferase_Assay_Workflow Transfect_Cells 1. Co-transfect HCT116 cells with a HES1 promoter-luciferase reporter construct and a constitutively active Notch construct Seed_Cells 2. Seed transfected cells in a 96-well plate Transfect_Cells->Seed_Cells Treat_Cells 3. Treat cells with varying concentrations of the compound Seed_Cells->Treat_Cells Incubate 4. Incubate for a defined period (e.g., 24 hours) Treat_Cells->Incubate Lyse_Cells 5. Lyse the cells Incubate->Lyse_Cells Measure_Luminescence 6. Measure luciferase activity (luminescence) Lyse_Cells->Measure_Luminescence Analyze_Data 7. Analyze data to determine the effect on HES1 promoter activity Measure_Luminescence->Analyze_Data

Caption: Workflow for an HES1 promoter luciferase reporter assay.

Methodology:

  • Cell Transfection: HCT116 cells are co-transfected with two plasmids: one containing the firefly luciferase gene under the control of the HES1 promoter, and another expressing a constitutively active form of the Notch1 receptor to drive the reporter expression. A control reporter plasmid (e.g., Renilla luciferase) can be co-transfected for normalization.

  • Cell Seeding: The transfected cells are seeded into a 96-well plate.

  • Compound Treatment: The cells are treated with different concentrations of this compound or a vehicle control.

  • Incubation: The plate is incubated for a suitable duration (e.g., 24 hours) to allow for changes in gene expression.

  • Cell Lysis: The cells are lysed to release the luciferase enzyme.

  • Luminescence Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the control reporter activity. The normalized values are then plotted against the compound concentration to assess the inhibitory effect on HES1 promoter activity.

Conclusion

This compound is a valuable research tool for studying the roles of γ-secretase and Notch signaling in various biological processes. Its ability to inhibit γ-secretase and consequently reduce the production of Aβ42 and modulate Notch signaling highlights its potential for further investigation in the context of Alzheimer's disease and other conditions where these pathways are dysregulated. However, the lack of comprehensive quantitative data and detailed, publicly available experimental protocols for this specific compound underscores the need for further research to fully elucidate its pharmacological profile. This guide provides a foundational understanding of its mechanism of action based on the current scientific literature.

References

In-Depth Technical Guide: 3,5-Bis(4-nitrophenoxy)benzoic Acid as a Notch1 Signaling Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(4-nitrophenoxy)benzoic acid, also identified as Compound W, has emerged as a modulator of the Notch1 signaling pathway. This technical guide provides a comprehensive overview of its known biological activities, mechanism of action, and the experimental methodologies used for its characterization. The information is intended to support researchers and professionals in the fields of drug discovery and molecular biology who are investigating Notch1 signaling and its therapeutic targeting.

Core Compound Information

PropertyValue
Chemical Name This compound
Synonym Compound W
CAS Number 173550-33-9[1]
Molecular Formula C₁₉H₁₂N₂O₈[1]
Molecular Weight 396.3 g/mol [1]

Mechanism of Action: Notch1 Signaling Modulation

This compound functions as an inhibitor of the Notch1 signaling pathway.[1][2] Its primary mechanism is believed to be the inhibition of γ-secretase, a multiprotein enzyme complex crucial for the final proteolytic cleavage and activation of the Notch1 receptor.[3]

The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) to the Notch receptor. This interaction triggers a series of proteolytic cleavages. The final cleavage, mediated by γ-secretase, releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Suppressor of Hairless/LAG-1) and a co-activator of the Mastermind-like (MAML) family. This transcriptional activation complex drives the expression of Notch target genes, such as those in the HES (Hairy and Enhancer of Split) and HEY (Hairy/Enhancer-of-split related with YRPW motif) families.

By inhibiting γ-secretase, this compound prevents the release of the NICD, thereby blocking the downstream signaling cascade and the expression of Notch target genes.[1][3]

Signaling Pathway Diagram

Notch1_Signaling_Pathway cluster_nucleus Nuclear Events Ligand Notch Ligand (Delta/Jagged) Notch1_Receptor Notch1 Receptor Ligand->Notch1_Receptor Binds S2_Cleavage S2 Cleavage (ADAM Protease) Notch1_Receptor->S2_Cleavage gamma_Secretase γ-Secretase S2_Cleavage->gamma_Secretase S3 Cleavage NICD Notch Intracellular Domain (NICD) gamma_Secretase->NICD Releases Nucleus Nucleus NICD->Nucleus Translocates to Transcription_Complex Transcriptional Activation Complex CSL CSL CSL->Transcription_Complex MAML MAML MAML->Transcription_Complex Target_Genes Target Gene Expression (e.g., HES1) Transcription_Complex->Target_Genes Activates Inhibitor 3,5-Bis(4-nitrophenoxy) benzoic acid Inhibitor->gamma_Secretase Inhibits

Caption: Canonical Notch1 Signaling Pathway and the inhibitory action of this compound.

Quantitative Data

Currently, publicly available literature provides qualitative descriptions of the activity of this compound. Specific IC₅₀ or EC₅₀ values from dose-response studies are not widely reported. The available data indicates a discernible biological effect at a concentration of 50 µM.

AssayCell LineEffectConcentrationReference
HES1 Promoter ActivityHCT116Decreased activation50 µM[1]
Nβ25 ProductionHEK293Decreased productionNot specified[1][3]

Experimental Protocols

HES1 Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the Notch1 pathway by measuring the expression of a luciferase reporter gene under the control of the HES1 promoter.

Objective: To determine the effect of this compound on Notch1-mediated transcription.

General Protocol:

  • Cell Culture and Transfection:

    • Culture HCT116 cells in appropriate media and conditions.

    • Co-transfect cells with a plasmid containing the firefly luciferase gene driven by the HES1 promoter and a control plasmid containing the Renilla luciferase gene for normalization.

  • Compound Treatment:

    • Following transfection, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 24-48 hours) to allow for changes in gene expression.

  • Cell Lysis:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a passive lysis buffer.

  • Luminometry:

    • Measure the firefly luciferase activity in the cell lysate using a luminometer.

    • Subsequently, measure the Renilla luciferase activity in the same sample.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

    • Compare the normalized luciferase activity in treated cells to that in control cells to determine the effect of the compound.

Experimental Workflow: HES1 Reporter Assay

HES1_Assay_Workflow Start Start Culture Culture HCT116 Cells Start->Culture Transfect Co-transfect with HES1-Luc & Renilla-Luc Plasmids Culture->Transfect Treat Treat with this compound or Vehicle Control Transfect->Treat Incubate Incubate (24-48h) Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure_Firefly Measure Firefly Luciferase Activity Lyse->Measure_Firefly Measure_Renilla Measure Renilla Luciferase Activity Measure_Firefly->Measure_Renilla Analyze Normalize and Analyze Data Measure_Renilla->Analyze End End Analyze->End

Caption: General experimental workflow for a HES1 luciferase reporter assay.

Nβ25 Production Assay

This assay measures the level of C-terminally elongated Notch1 amyloid-β-like peptide (Nβ25), which is a product of γ-secretase cleavage of the Notch1 receptor. A decrease in Nβ25 levels is indicative of γ-secretase inhibition.

Objective: To assess the inhibitory effect of this compound on the γ-secretase-mediated processing of Notch1.

General Protocol:

  • Cell Culture and Treatment:

    • Culture HEK293 cells, which endogenously or through overexpression produce the Notch1 receptor.

    • Treat the cells with this compound or a vehicle control.

  • Cell Lysate Preparation:

    • After incubation, harvest and lyse the cells to release intracellular proteins.

  • Quantification of Nβ25:

    • Nβ25 levels in the cell lysate can be quantified using methods such as:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the C-terminus of Notch1 that recognizes Nβ25.

      • ELISA (Enzyme-Linked Immunosorbent Assay): Use a sandwich ELISA with capture and detection antibodies specific for Nβ25 for a more quantitative measurement.

  • Data Analysis:

    • Compare the levels of Nβ25 in treated cells to control cells to determine the extent of inhibition.

Conclusion

This compound is a valuable tool compound for studying the Notch1 signaling pathway. Its inhibitory action on γ-secretase and subsequent reduction in Notch1 activation have been demonstrated in cellular assays. While detailed quantitative data and a specific synthesis protocol are not widely available, the information presented in this guide provides a solid foundation for researchers interested in utilizing this molecule for their studies. Further investigation is warranted to fully elucidate its potency, selectivity, and therapeutic potential.

References

The Role of γ-Secretase Inhibitors in Notch1 Signaling Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for embryonic development and tissue homeostasis. Dysregulation of this pathway, particularly Notch1 signaling, is implicated in a variety of cancers, making it a significant target for therapeutic intervention. A key activation step in the Notch1 pathway is the proteolytic cleavage of the Notch1 receptor by γ-secretase. This has led to the development and investigation of γ-secretase inhibitors (GSIs) as potential anti-cancer agents. This technical guide provides an in-depth overview of the role of γ-secretase inhibitors in Notch1 signaling research, with a special focus on clarifying the function of "Compound W" as an experimental control.

The canonical Notch signaling cascade is initiated when a ligand from a neighboring cell binds to the Notch receptor. This interaction triggers two successive proteolytic cleavages. The first is mediated by an ADAM family metalloprotease, followed by a second cleavage within the transmembrane domain by the γ-secretase complex. This second cleavage releases the Notch intracellular domain (NICD), which then translocates to the nucleus. In the nucleus, NICD forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a co-activator of the Mastermind-like (MAML) family, leading to the transcription of Notch target genes such as those in the HES and HEY families.[1][2][3]

Given the pivotal role of γ-secretase in Notch1 activation, its inhibition has been a major focus of drug development efforts to downregulate Notch1 signaling in cancer.[1] However, the clinical translation of broad-spectrum GSIs has been hampered by dose-limiting toxicities, particularly gastrointestinal side effects, due to the concurrent inhibition of Notch signaling in healthy tissues.[4][5] This has spurred research into more selective Notch1 inhibitors.

It is important to note that while many compounds are investigated for their potential to inhibit Notch1, some, like Compound W, serve a different but equally critical role in research. Compound W is an inhibitor of γ-secretase that specifically blocks the processing of the amyloid precursor protein (APP) but not Notch1.[6][7] This specificity makes it an invaluable negative control in experiments to demonstrate that the observed effects of other GSIs are indeed due to the inhibition of Notch1 cleavage and not off-target effects.[6]

Notch1 Signaling Pathway

The Notch1 signaling pathway is a juxtacrine signaling system, meaning it requires direct cell-to-cell contact. The key components and steps are outlined below:

  • Ligand Binding: A transmembrane ligand (e.g., Delta-like or Jagged) on a signaling cell binds to the extracellular domain of the Notch1 receptor on a receiving cell.

  • S2 Cleavage: This binding induces a conformational change in the Notch1 receptor, making it susceptible to cleavage by an ADAM family metalloprotease at a site designated S2. This releases the extracellular domain of Notch1.

  • S3 Cleavage: The remaining transmembrane portion of the Notch1 receptor is then cleaved by the γ-secretase complex at the S3 site within the transmembrane domain.

  • NICD Release and Nuclear Translocation: The S3 cleavage releases the Notch1 intracellular domain (NICD) into the cytoplasm. The NICD then translocates to the nucleus.

  • Transcriptional Activation: In the nucleus, NICD binds to the transcription factor CSL, displacing a corepressor complex and recruiting a coactivator complex containing MAML. This activation complex then drives the transcription of Notch target genes.

Notch1_Signaling_Pathway cluster_sending Signaling Cell cluster_receiving Receiving Cell cluster_nucleus Within Nucleus Ligand Ligand (e.g., Delta, Jagged) Notch1_receptor Notch1 Receptor Ligand->Notch1_receptor 1. Ligand Binding ADAM_protease ADAM Protease Notch1_receptor->ADAM_protease 2. S2 Cleavage gamma_secretase γ-Secretase ADAM_protease->gamma_secretase NICD NICD gamma_secretase->NICD 3. S3 Cleavage (Releases NICD) nucleus Nucleus NICD->nucleus 4. Nuclear Translocation CSL_CoR CSL-CoR Complex CSL_NICD_MAML CSL-NICD-MAML Complex CSL_CoR->CSL_NICD_MAML NICD displaces CoR and recruits MAML Target_Genes Target Gene Transcription (HES, HEY) CSL_NICD_MAML->Target_Genes 5. Transcriptional Activation

Caption: Canonical Notch1 Signaling Pathway.

Role of γ-Secretase Inhibitors in Targeting Notch1

γ-secretase inhibitors (GSIs) are small molecules that block the activity of the γ-secretase complex, thereby preventing the S3 cleavage of the Notch1 receptor and the subsequent release of NICD. This leads to the downregulation of Notch1 signaling. Several GSIs have been investigated in preclinical and clinical studies for their anti-cancer activity.

CompoundTargetIC50 / EC50Cell Line / ModelOutcomeReference
DAPTγ-secretaseVaries by cell lineUrothelial carcinoma cell linesInhibited proliferation in sensitive HEK293 cells, but not in UC cell lines.[6]
L-685,458γ-secretaseVaries by cell lineUrothelial carcinoma cell linesSimilar to DAPT, did not inhibit proliferation in UC cell lines.[6]
Compound Eγ-secretaseDose-dependent inhibitioniPSC-derived neurons, T-ALL cell linesInhibited NICD production. Exhibited synergistic cytotoxic effects with AZD5363 in T-ALL.[8][9]
MK-0752γ-secretase-T-cell acute lymphoblastic leukemia/lymphoma (T-ALL)Clinical trial showed dose-limiting toxicities.[5]
RO4929097γ-secretase-Metastatic melanoma and colorectal cancerDid not show compelling clinical benefit in Phase II trials.[10]
PF-03084014γ-secretase-Colon cancer explantsShowed efficacy in tumors with high Notch1 and Wnt/β-catenin signaling.[11]
NADI-351Notch1 transcriptional complex10 µM (EC50)MDA-MB-231Selectively inhibited Notch1 and MAML1 binding to DNA-bound CSL.[4]

Experimental Protocols

Cell Viability and Proliferation Assays

Objective: To assess the effect of γ-secretase inhibitors on the viability and proliferation of cancer cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., T-ALL cell lines like Jurkat, or breast cancer cell lines like MDA-MB-231) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the γ-secretase inhibitor (e.g., Compound E) and a negative control (e.g., Compound W) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • Viability Assessment (MTT Assay):

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value of the inhibitor.

Western Blot Analysis of NICD Levels

Objective: To determine if a γ-secretase inhibitor blocks the cleavage of Notch1 and reduces the levels of the active NICD fragment.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the γ-secretase inhibitor or controls for a specified time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the cleaved form of Notch1 (NICD) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Luciferase Reporter Assay for Notch1 Transcriptional Activity

Objective: To measure the effect of γ-secretase inhibitors on the transcriptional activity of the NICD/CSL complex.

Methodology:

  • Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing CSL binding sites upstream of the luciferase gene (e.g., HES-1 promoter-luciferase) and a Renilla luciferase plasmid for normalization.

  • Compound Treatment: After 24 hours, treat the transfected cells with the γ-secretase inhibitor or controls.

  • Luciferase Assay: After the desired treatment period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity in treated cells to that in control cells.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot for NICD cluster_luciferase Luciferase Reporter Assay seed_cells Seed Cells in 96-well Plate treat_viability Treat with GSI / Controls seed_cells->treat_viability mtt_assay Perform MTT Assay treat_viability->mtt_assay analyze_viability Analyze Viability (IC50) mtt_assay->analyze_viability treat_lysis Treat Cells & Lyse sds_page SDS-PAGE & Transfer treat_lysis->sds_page immunoblot Immunoblot with anti-NICD sds_page->immunoblot detect_western Detect & Analyze Bands immunoblot->detect_western transfect Transfect Cells with Reporter Plasmids treat_luciferase Treat with GSI / Controls transfect->treat_luciferase luciferase_assay Perform Dual-Luciferase Assay treat_luciferase->luciferase_assay analyze_luciferase Analyze Transcriptional Activity luciferase_assay->analyze_luciferase

Caption: Key Experimental Workflows for Studying γ-Secretase Inhibitors.

Conclusion

The inhibition of the Notch1 signaling pathway via γ-secretase inhibitors remains a promising strategy in oncology. A thorough understanding of the experimental methodologies and the appropriate use of controls are paramount for the accurate interpretation of research findings. While broad-spectrum GSIs have faced challenges in clinical development due to toxicity, the field is evolving with the exploration of more selective inhibitors and combination therapies. In this context, the judicious use of control compounds like Compound W is essential to ensure the specificity of novel therapeutic agents targeting the Notch1 pathway. This technical guide provides a foundational framework for researchers and drug development professionals to design, execute, and interpret studies aimed at modulating Notch1 signaling for therapeutic benefit.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5-Bis(4-nitrophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,5-Bis(4-nitrophenoxy)benzoic acid, a valuable intermediate in medicinal chemistry and drug development. The synthesis is based on a nucleophilic aromatic substitution reaction between 3,5-dihydroxybenzoic acid and 1-fluoro-4-nitrobenzene. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and purification of the target compound.

Introduction

This compound is a diaryl ether derivative with potential applications in various fields of chemical and pharmaceutical research. Its rigid structure and the presence of nitro groups make it an interesting scaffold for the development of novel bioactive molecules. The synthesis of such diaryl ethers is typically achieved through nucleophilic aromatic substitution or Ullmann condensation reactions. The protocol described herein utilizes the reactivity of an activated aryl halide with a bisphenolic compound to efficiently construct the desired diaryl ether linkages.

Chemical Data Summary

ParameterValueReference
Compound Name This compound
CAS Number 173550-33-9[1]
Molecular Formula C₁₉H₁₂N₂O₈[1]
Molecular Weight 396.31 g/mol
Melting Point 229-233 °C
Appearance Light orange to yellow crystalline powder
Solubility Soluble in DMF and DMSO[1]

Experimental Protocol

Reaction Scheme:

Materials:

  • 3,5-Dihydroxybenzoic acid (1.0 eq)

  • 1-Fluoro-4-nitrobenzene (2.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and crystallization

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dihydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask, ensuring the reactants are sufficiently submerged.

  • Addition of Aryl Halide: While stirring, add 1-fluoro-4-nitrobenzene (2.2 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 120-130 °C and maintain it at this temperature with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water.

  • Acidification: Acidify the aqueous mixture to a pH of 2-3 by the slow addition of 1 M HCl. A precipitate should form.

  • Extraction: Extract the product from the aqueous solution with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield this compound as a crystalline solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactant1 3,5-Dihydroxybenzoic Acid Reaction Nucleophilic Aromatic Substitution (120-130 °C, 12-24h) Reactant1->Reaction Reactant2 1-Fluoro-4-nitrobenzene Reactant2->Reaction Base K₂CO₃ Base->Reaction Solvent DMF Solvent->Reaction Quench Quench with H₂O Reaction->Quench Acidify Acidify with HCl Quench->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash Wash with H₂O & Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallize Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • 1-Fluoro-4-nitrobenzene is toxic and an irritant. Handle with care.

  • N,N-Dimethylformamide (DMF) is a skin and respiratory irritant.

  • Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed safety information.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound. This compound can serve as a key building block for the synthesis of more complex molecules in the pursuit of new therapeutic agents. The straightforward nature of this nucleophilic aromatic substitution reaction makes it an accessible method for researchers in the field of organic and medicinal chemistry.

References

Application Notes and Protocols for the Laboratory Preparation of 3,5-Bis(4-nitrophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(4-nitrophenoxy)benzoic acid is a diaryl ether derivative that has garnered interest in the field of drug discovery, notably as a modulator of the Notch1 signaling pathway.[1] Its synthesis is a key step for further investigation into its biological activities and potential therapeutic applications. The most common and efficient laboratory-scale synthesis involves a nucleophilic aromatic substitution reaction, specifically the Ullmann condensation, between 3,5-dihydroxybenzoic acid and an activated aryl halide, such as 1-fluoro-4-nitrobenzene. This reaction is facilitated by the presence of a base. The electron-withdrawing nitro groups on the phenoxy moieties activate the aryl halide for nucleophilic attack by the deprotonated hydroxyl groups of 3,5-dihydroxybenzoic acid.

Chemical Properties and Data

A summary of the key quantitative data for the reactants and the final product is presented in the table below for easy reference and comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
3,5-Dihydroxybenzoic acidC₇H₆O₄154.12232-235Off-white to light brown crystalline powder99-10-5
1-Fluoro-4-nitrobenzeneC₆H₄FNO₂141.1025-27Yellow crystalline solid350-46-9
Potassium CarbonateK₂CO₃138.21891White hygroscopic powder584-08-7
This compoundC₁₉H₁₂N₂O₈396.31229-233Light orange to yellow-green powder/crystal173550-33-9

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via an Ullmann condensation reaction.

Materials and Reagents:
  • 3,5-Dihydroxybenzoic acid (1.0 eq)

  • 1-Fluoro-4-nitrobenzene (2.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:
  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer

Procedure:
  • Reaction Setup: In a dry round-bottom flask, combine 3,5-dihydroxybenzoic acid (1.0 equivalent), anhydrous potassium carbonate (3.0 equivalents), and anhydrous N,N-dimethylformamide (DMF).

  • Addition of Reactant: To the stirred suspension, add 1-fluoro-4-nitrobenzene (2.2 equivalents).

  • Reaction: Heat the reaction mixture to 120-130°C and maintain this temperature with vigorous stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice-water and acidify to pH 2-3 with 1M hydrochloric acid. This will precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.

  • Purification:

    • Dissolve the crude product in ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain the pure this compound.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and recording its ¹H and ¹³C NMR spectra. The expected melting point is in the range of 229-233°C.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the laboratory preparation of this compound.

experimental_workflow reactants Reactants: 3,5-Dihydroxybenzoic Acid 1-Fluoro-4-nitrobenzene Potassium Carbonate reaction Ullmann Condensation (120-130°C, 12-24h) reactants->reaction solvent Solvent: Anhydrous DMF solvent->reaction workup Work-up: Acidification (HCl) Precipitation reaction->workup filtration Filtration & Washing workup->filtration purification Purification: Recrystallization filtration->purification product Final Product: 3,5-Bis(4-nitrophenoxy) benzoic acid purification->product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Context

This compound has been identified as an inhibitor of the Notch1 signaling pathway. The diagram below provides a simplified representation of this pathway and the inhibitory action of the compound.

signaling_pathway cluster_0 In the Nucleus Notch1 Notch1 Receptor S2_cleavage S2 Cleavage (by ADAM10/TACE) Notch1->S2_cleavage Ligand Ligand (e.g., Delta-like) Ligand->Notch1 binds gamma_secretase γ-Secretase Complex S2_cleavage->gamma_secretase substrate for S3_cleavage S3 Cleavage gamma_secretase->S3_cleavage NICD Notch Intracellular Domain (NICD) S3_cleavage->NICD releases Nucleus Nucleus NICD->Nucleus translocates to CSL CSL (Transcription Factor) NICD->CSL co-activates Gene_expression Target Gene Expression (e.g., HES, HEY) CSL->Gene_expression activates Inhibitor 3,5-Bis(4-nitrophenoxy) benzoic acid Inhibitor->gamma_secretase inhibits

Caption: Simplified Notch1 signaling pathway and the inhibitory role of the compound.

References

Application Notes and Protocols: 3,5-Bis(4-nitrophenoxy)benzoic Acid in Polycondensation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-Bis(4-nitrophenoxy)benzoic acid as a monomer precursor in the synthesis of aromatic polyamides. This document outlines the monomer's properties, detailed experimental protocols for its conversion to a polymerizable monomer and subsequent polycondensation, and discusses potential applications relevant to research and drug development.

Monomer Overview: this compound

This compound is an aromatic compound characterized by a central benzoic acid core flanked by two nitrophenoxy groups. While the carboxylic acid group can participate in condensation reactions, the presence of the nitro groups makes it a key precursor for the synthesis of AB₂-type monomers used in the production of hyperbranched polyamides. The nitro groups can be readily reduced to amine functionalities, yielding 3,5-bis(4-aminophenoxy)benzoic acid, a versatile monomer for polycondensation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 173550-33-9TCI AMERICA[1]
Molecular Formula C₁₉H₁₂N₂O₈MySkinRecipes[2]
Molecular Weight 396.31 g/mol MySkinRecipes[2]
Appearance Light orange to yellow to green powder/crystalTCI AMERICA[1]
Purity >98.0% (TLC)(HPLC)TCI AMERICA[1]
Melting Point 229.0 to 233.0 °CTCI AMERICA[1]

Experimental Protocols

The primary application of this compound in polymer chemistry is as a starting material for the synthesis of 3,5-bis(4-aminophenoxy)benzoic acid, which is then used in self-polycondensation to form hyperbranched polyamides.

Synthesis of 3,5-Bis(4-aminophenoxy)benzoic Acid (Monomer Preparation)

The conversion of the dinitro compound to the diamino monomer is a critical first step. This is typically achieved through a chemical reduction reaction.

Protocol: Reduction of Nitro Groups

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Reagent Addition: Add a reducing agent. A common and effective method is the use of a metal catalyst such as Palladium on carbon (10% Pd/C) with a hydrogen source like hydrazine hydrate or by bubbling hydrogen gas.

  • Reaction Conditions: The reaction mixture is typically stirred at a reflux temperature for several hours (e.g., 6 hours) to ensure complete reduction of the nitro groups to amines.

  • Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration (e.g., through a bed of Celite). The solvent is then removed under reduced pressure. The resulting crude product, 3,5-bis(4-aminophenoxy)benzoic acid, can be purified by recrystallization from an appropriate solvent system.

Note: The synthesis of 3,5-bis(4-aminophenoxy)benzoic acid from this compound is a prerequisite for the subsequent polymerization and is based on established chemical transformations.

Polycondensation of 3,5-Bis(4-aminophenoxy)benzoic Acid

The resulting AB₂ monomer, possessing one carboxylic acid group and two amine groups, can undergo self-polycondensation to produce hyperbranched polyamides.

Protocol: Synthesis of Hyperbranched Polyamides

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, dissolve the purified 3,5-bis(4-aminophenoxy)benzoic acid monomer in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

  • Activating Agent: Add a phosphorylation agent, such as triphenyl phosphite (TPP), and a base, such as pyridine, to the solution. These reagents facilitate the formation of amide bonds at elevated temperatures.

  • Polymerization: Heat the reaction mixture to a temperature of around 105°C and maintain it for several hours (e.g., 3 hours) under a nitrogen atmosphere to allow for polycondensation to occur.

  • Precipitation and Washing: After cooling to room temperature, the resulting polymer solution is poured into a non-solvent, such as ethanol, to precipitate the hyperbranched polyamide. The polymer is then collected by filtration and washed multiple times with hot water and ethanol to remove any residual solvent and unreacted monomers.

  • Drying: The purified polymer is dried in a vacuum oven at an elevated temperature (e.g., 100°C) overnight.

Table 2: Representative Polymer Properties

PropertyDescription
Polymer Type Hyperbranched Aromatic Polyamide
Solubility Generally soluble in polar aprotic solvents like DMAc, NMP, and DMF.
Thermal Stability Aromatic polyamides typically exhibit high thermal stability, with decomposition temperatures often exceeding 400°C.
Molecular Weight The molecular weight can be controlled by adjusting reaction conditions and can be characterized by techniques such as Gel Permeation Chromatography (GPC).
Synthesis of a Model Compound: 3,5-Bis(4-nitrophenoxy)phenyl Benzamide

For analytical and characterization purposes, a model compound can be synthesized from this compound. This can help in the structural elucidation of the repeating units in the polymer.

Protocol: Model Compound Synthesis

  • Reaction Setup: In a 100 ml three-necked flask, dissolve 3.0 g (7.5 mmol) of this compound in a suitable solvent.

  • Amidation: React the benzoic acid with aniline (0.69 ml, 7.5 mmol) in the presence of a coupling agent to form the corresponding benzamide.[3]

  • Purification: The resulting model compound, 3,5-Bis(4-nitrophenoxy)phenyl Benzamide, can be purified by standard chromatographic techniques.

Visualized Workflows

Diagram 1: Synthesis Pathway from Monomer to Polymer

G Monomer This compound Reduction Reduction of Nitro Groups (e.g., Pd/C, Hydrazine) Monomer->Reduction AminoMonomer 3,5-Bis(4-aminophenoxy)benzoic acid (AB2 Monomer) Reduction->AminoMonomer Polycondensation Self-Polycondensation (e.g., TPP, Pyridine, 105°C) AminoMonomer->Polycondensation Polymer Hyperbranched Aromatic Polyamide Polycondensation->Polymer

Caption: From dinitro precursor to hyperbranched polyamide.

Diagram 2: Experimental Workflow for Polyamide Synthesis

G cluster_reduction Monomer Synthesis cluster_poly Polycondensation DissolveDinitro Dissolve Dinitro Monomer AddReducer Add Reducing Agent DissolveDinitro->AddReducer Reflux Reflux Reaction AddReducer->Reflux FilterCatalyst Filter Catalyst Reflux->FilterCatalyst PurifyAmino Purify Amino Monomer FilterCatalyst->PurifyAmino DissolveAmino Dissolve Amino Monomer PurifyAmino->DissolveAmino AddReagents Add TPP/Pyridine DissolveAmino->AddReagents Heat Heat to 105°C AddReagents->Heat Precipitate Precipitate Polymer Heat->Precipitate WashDry Wash and Dry Precipitate->WashDry

Caption: Step-by-step synthesis and polymerization workflow.

Applications and Relevance to Drug Development

Aromatic polyamides are known for their excellent thermal and mechanical properties. The hyperbranched architecture offers unique characteristics such as lower viscosity and higher solubility compared to their linear analogues, which can be advantageous for processing.

For drug development professionals , polymers derived from benzoic acid derivatives are of interest for several reasons:

  • Drug Delivery: The voids within the hyperbranched structure can potentially encapsulate drug molecules, making these polymers candidates for drug delivery systems. The terminal functional groups can also be modified to attach drugs or targeting moieties.

  • Biomaterials: Aromatic polyamides can be engineered to be biocompatible, and their mechanical properties make them suitable for certain biomedical applications.

  • Pharmacological Activity: It is noteworthy that this compound itself has been investigated in pharmacological contexts, for instance, in studies related to amyloid-beta peptide metabolism.[4] This suggests that the core chemical scaffold may have inherent biological activity that could be explored further.

The synthesis of polymers with tailored properties is a cornerstone of advanced drug delivery and biomaterial development. The use of this compound as a precursor allows for the creation of complex and potentially functional hyperbranched polyamides that could find applications in these sophisticated fields.

References

Application Notes and Protocols: 3,5-Bis(4-nitrophenoxy)benzoic acid in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 3,5-Bis(4-nitrophenoxy)benzoic acid in materials science, focusing on its use as a monomer for high-performance polyamides and as an organic linker for the synthesis of metal-organic frameworks (MOFs). The protocols provided are based on established methodologies for similar compounds and are intended to serve as a starting point for further research and development.

Application in High-Performance Aromatic Polyamides

Introduction: Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength.[1] The rigid structure of this compound, featuring two nitro-functionalized phenoxy groups, makes it an excellent candidate as a diacid monomer for the synthesis of novel polyamides. The presence of ether linkages can enhance solubility and processability, while the polar nitro groups may improve adhesion and other interfacial properties.[1]

Potential Advantages:

  • High Thermal Stability: The aromatic backbone is expected to impart excellent resistance to thermal degradation.

  • Enhanced Solubility: The ether linkages may improve solubility in organic solvents compared to more rigid aromatic polyamides, facilitating processing.[1]

  • Good Mechanical Properties: The resulting polymers are anticipated to form strong films with high tensile strength and modulus.[1]

  • Tunable Properties: The nitro groups offer sites for further chemical modification, allowing for the tuning of polymer properties.

Representative Data

The following table summarizes the expected properties of a polyamide synthesized from this compound and a representative aromatic diamine, such as 4,4'-oxydianiline (ODA). This data is hypothetical and based on typical values for aromatic polyamides with similar structures.[1]

PropertyRepresentative ValueMethod
Inherent Viscosity0.85 dL/g0.5 g/dL solution in DMAc at 30°C
Weight-Average Molecular Weight (Mw)85,000 g/mol Gel Permeation Chromatography (GPC)
Number-Average Molecular Weight (Mn)45,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.89GPC (Mw/Mn)
Glass Transition Temp. (Tg)265 °CDifferential Scanning Calorimetry (DSC)
10% Weight Loss Temp. (TGA)510 °C (in N₂)Thermogravimetric Analysis (TGA)
Tensile Strength95 MPaASTM D882
Tensile Modulus2.8 GPaASTM D882
Elongation at Break8%ASTM D882
SolubilitySoluble in DMAc, NMP, DMF, THFQualitative solubility test
Experimental Protocol: Synthesis of Polyamide

This protocol describes the direct polycondensation of this compound with an aromatic diamine (e.g., 4,4'-oxydianiline) using triphenyl phosphite and pyridine as condensing agents.

Materials:

  • This compound

  • 4,4'-Oxydianiline (ODA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine (Py)

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂)

  • Methanol

  • Deionized water

Procedure:

  • In a 100 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 1.98 g (5 mmol) of this compound, 1.00 g (5 mmol) of 4,4'-oxydianiline, 1.0 g of calcium chloride, 10 mL of NMP, and 4 mL of pyridine.

  • Stir the mixture under a gentle stream of nitrogen until all components are dissolved.

  • Add 3.1 g (10 mmol) of triphenyl phosphite to the solution.

  • Heat the reaction mixture to 100-110°C and maintain this temperature for 3-4 hours with continuous stirring.

  • After cooling to room temperature, pour the viscous polymer solution into 200 mL of methanol with vigorous stirring.

  • The fibrous polymer precipitate is collected by filtration.

  • Wash the collected polymer thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.

  • Dry the final polyamide product in a vacuum oven at 80°C for 24 hours.

Visualization of Polyamide Synthesis Workflow

G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Purification A Combine Monomers, CaCl₂, NMP, Pyridine in Flask B Stir under N₂ until dissolved A->B C Add Triphenyl Phosphite B->C D Heat to 100-110°C for 3-4 hours C->D E Precipitate in Methanol D->E F Filter the Polymer E->F G Wash with Water and Methanol F->G H Dry under Vacuum at 80°C G->H

Caption: Workflow for the synthesis of aromatic polyamide.

Application in Metal-Organic Frameworks (MOFs)

Introduction: Metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands.[2] Their high porosity and tunable structures make them promising for applications in gas storage, separation, and catalysis.[3][4][5] this compound, with its carboxylic acid group for metal coordination and multiple aromatic rings, can act as a versatile organic linker. The nitro groups can enhance interactions with specific guest molecules, such as CO₂, and the overall rigidity of the ligand can lead to the formation of robust, porous frameworks.[3]

Potential Advantages:

  • High Surface Area: The rigid and angular nature of the ligand can lead to the formation of MOFs with high internal surface areas.

  • Selective Gas Adsorption: The polar nitro groups are expected to create favorable interaction sites for polar molecules like CO₂, potentially leading to high selectivity in gas separation applications.[3]

  • Catalytic Activity: The nitro groups could be reduced to amino groups post-synthesis, providing active sites for catalysis.

  • Energetic Materials: The high nitrogen and oxygen content from the nitro groups suggests potential applications in the field of energetic materials.[6]

Representative Data

The table below presents hypothetical data for a MOF synthesized using this compound and a metal salt like zinc nitrate. The data is representative of typical values for nitro-functionalized MOFs.[3]

PropertyRepresentative ValueMethod
BET Surface Area1200 m²/gN₂ adsorption at 77 K
Pore Volume0.55 cm³/gN₂ adsorption at 77 K
CO₂ Adsorption Capacity (273 K)75 cm³/g (at 1 bar)Volumetric gas adsorption
CO₂/N₂ Selectivity (273 K)65Ideal Adsorbed Solution Theory (IAST)
Thermal Decomposition Temperature320 °CThermogravimetric Analysis (TGA) in N₂
Experimental Protocol: Synthesis of a MOF

This protocol details a solvothermal method for synthesizing a MOF using this compound as the organic linker and zinc nitrate as the metal source.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve 39.6 mg (0.1 mmol) of this compound and 59.5 mg (0.2 mmol) of Zn(NO₃)₂·6H₂O in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the oven to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.

  • Allow the oven to cool down to room temperature naturally.

  • Colorless or pale yellow crystals should form at the bottom of the vial.

  • Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) to remove unreacted starting materials.

  • Immerse the crystals in ethanol for 24 hours, replacing the ethanol every 8 hours, to exchange the DMF solvent within the pores.

  • Activate the MOF by heating the crystals under a dynamic vacuum at 150°C for 12 hours to remove the ethanol and prepare the material for characterization.

Visualization of MOF Synthesis and Activation

G A Dissolve Ligand and Metal Salt in DMF B Sonicate for 10 min A->B C Seal Vial and Heat at 120°C for 48h (Solvothermal Reaction) B->C D Cool to Room Temperature (Crystal Formation) C->D E Wash with fresh DMF D->E F Solvent Exchange with Ethanol E->F G Activate under Vacuum at 150°C F->G

Caption: General workflow for MOF synthesis and activation.

Synthesis of this compound

This protocol is a plausible synthetic route based on a double nucleophilic aromatic substitution (SₙAr) reaction.

Visualization of Synthetic Pathway

G cluster_reactants Reactants cluster_product Product A 3,5-Dihydroxybenzoic acid E Heat at 80-100°C A->E B 1-Fluoro-4-nitrobenzene (2 eq.) B->E C K₂CO₃ (Base) C->E D DMF (Solvent) D->E F This compound E->F

Caption: Proposed synthesis of the title compound via SₙAr.

Experimental Protocol: Synthesis of the Ligand

Materials:

  • 3,5-Dihydroxybenzoic acid

  • 1-Fluoro-4-nitrobenzene

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask, add 1.54 g (10 mmol) of 3,5-dihydroxybenzoic acid, 3.0 g (21 mmol) of 1-fluoro-4-nitrobenzene, and 4.14 g (30 mmol) of anhydrous potassium carbonate.

  • Add 50 mL of DMF to the flask.

  • Heat the reaction mixture to 90°C and stir under a nitrogen atmosphere for 24 hours.

  • After cooling, pour the reaction mixture into 200 mL of 1M HCl solution. A precipitate will form.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure this compound.

References

Application Notes and Protocols: Synthesis of Electroactive Polymers using 3,5-Bis(4-nitrophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroactive polymers (EAPs) are a class of materials that exhibit a change in their physical or chemical properties in response to an electrical stimulus. Their unique characteristics make them promising candidates for a wide range of applications, including drug delivery systems, biosensors, and tissue engineering scaffolds. This document provides a detailed, albeit theoretical, protocol for the synthesis of a novel electroactive polymer derived from the monomer 3,5-Bis(4-nitrophenoxy)benzoic acid.

Chemical Structures

The following diagram illustrates the structure of the this compound monomer and a hypothetical structure of the resulting polymer.

Caption: Monomer and hypothetical polymer structure.

Proposed Experimental Workflow

The diagram below outlines the proposed workflow for the synthesis and characterization of the electroactive polymer.

G prep Monomer Solution Preparation electro Electrochemical Polymerization prep->electro Transfer to electrochemical cell char Polymer Film Characterization electro->char Coated Electrode data Data Analysis char->data Spectroscopic and Electrochemical Data

"3,5-Bis(4-nitrophenoxy)benzoic acid" as a research chemical for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

For Laboratory Research Use Only. Not for human or veterinary use.

Introduction

3,5-Bis(4-nitrophenoxy)benzoic acid, also known as Compound W, is a research chemical with significant utility in the fields of molecular biology, drug discovery, and developmental biology. It is recognized as a potent modulator of Notch1 signaling and an inhibitor of γ-secretase, a key enzyme implicated in Alzheimer's disease pathogenesis.[1] These properties make it an invaluable tool for researchers investigating signaling pathways, neurodegenerative disorders, cancer, and stem cell differentiation.

This document provides detailed application notes and experimental protocols for the use of this compound in a laboratory setting.

Physicochemical Properties

PropertyValue
Synonyms Compound W
CAS Number 173550-33-9
Molecular Formula C₁₉H₁₂N₂O₈
Molecular Weight 396.3 g/mol
Appearance Light orange to yellow to green powder/crystal
Purity ≥98%
Solubility DMSO: 100 mM, Ethanol: 5 mM
Storage Store at -20°C

Mechanism of Action

This compound exerts its biological effects primarily through two mechanisms:

  • γ-Secretase Inhibition: It acts as an inhibitor of γ-secretase, an intramembrane protease complex. This inhibition leads to a decrease in the production of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42, from the amyloid precursor protein (APP).[2]

  • Notch Signaling Modulation: By inhibiting γ-secretase, it also blocks the cleavage of the Notch1 receptor, which is necessary for the release of the Notch intracellular domain (NICD). The NICD normally translocates to the nucleus to activate target genes, such as HES1. Therefore, this compound effectively downregulates the Notch signaling pathway.[1]

Applications

  • Alzheimer's Disease Research: Studying the role of γ-secretase in the production of Aβ peptides and screening for potential therapeutic agents.

  • Cancer Research: Investigating the involvement of the Notch signaling pathway in tumor progression and as a potential therapeutic target.

  • Stem Cell Biology: Modulating the differentiation of pluripotent stem cells into various lineages by controlling Notch signaling.

  • Neuroscience: Exploring the physiological and pathological roles of γ-secretase and Notch signaling in the nervous system.

Experimental Protocols

Inhibition of Notch1 Signaling in HCT116 Cells (HES1 Luciferase Reporter Assay)

This protocol describes how to measure the inhibition of Notch1 signaling by this compound using a HES1 promoter-driven luciferase reporter assay in HCT116 cells.

Materials:

  • HCT116 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • HES1 promoter-luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound (stock solution in DMSO)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Protocol:

  • Cell Seeding:

    • Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to attach overnight.

  • Transfection:

    • Co-transfect the cells with the HES1 promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • 24 hours post-transfection, prepare serial dilutions of this compound in culture medium. A final concentration of 50 µM has been shown to be effective.[1] Include a DMSO vehicle control.

    • Replace the medium in the wells with the medium containing the compound or vehicle.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in HES1 promoter activity relative to the vehicle control.

Assessment of γ-Secretase Activity via Aβ42 Secretion in Cell Culture

This protocol outlines the measurement of Aβ42 levels in the supernatant of cultured cells to assess the inhibitory effect of this compound on γ-secretase.

Materials:

  • APP-overexpressing cells (e.g., SH-SY5Y-APP695) or other suitable cell line.

  • Cell culture medium and supplements.

  • This compound (stock solution in DMSO).

  • Human Aβ42 ELISA Kit.

  • 96-well tissue culture plates.

  • Microplate reader.

Protocol:

  • Cell Seeding:

    • Seed cells at an appropriate density in a 96-well plate and culture overnight.

  • Compound Treatment:

    • Prepare dilutions of this compound in fresh culture medium. Include a DMSO vehicle control.

    • Replace the existing medium with the medium containing the compound or vehicle.

  • Incubation:

    • Incubate the cells for 48 hours to allow for Aβ42 accumulation in the supernatant.[3]

  • Supernatant Collection:

    • Carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant at 1000 x g for 20 minutes at 4°C to remove any cell debris.

  • Aβ42 ELISA:

    • Perform the Aβ42 ELISA on the cleared supernatant according to the manufacturer's instructions.

    • Briefly, this typically involves adding the supernatant to antibody-coated wells, followed by incubation with detection antibodies and a substrate for colorimetric or chemiluminescent detection.

  • Data Analysis:

    • Generate a standard curve using the provided Aβ42 standards.

    • Calculate the concentration of Aβ42 in each sample based on the standard curve.

    • Determine the percentage of inhibition of Aβ42 secretion relative to the vehicle control.

Western Blot Analysis of Notch1 Intracellular Domain (NICD) Cleavage

This protocol describes the detection of the Notch1 Intracellular Domain (NICD) by Western blotting to assess the effect of this compound on Notch1 processing in HEK293 cells.

Materials:

  • HEK293 cells.

  • Cell culture medium and supplements.

  • This compound (stock solution in DMSO).

  • RIPA lysis buffer with protease inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against cleaved Notch1 (Val1744).

  • Primary antibody for a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Cell Culture and Treatment:

    • Culture HEK293 cells and treat with desired concentrations of this compound or DMSO vehicle control for 24 hours.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against cleaved Notch1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Loading Control and Analysis:

    • Strip the membrane and re-probe with a primary antibody for a loading control.

    • Quantify the band intensities and normalize the NICD signal to the loading control.

Visualizations

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular APP APP Abeta Aβ Peptides (including Aβ42) APP->Abeta Releases Notch1 Notch1 Receptor NICD NICD Notch1->NICD Releases gamma_secretase γ-Secretase gamma_secretase->APP Cleaves gamma_secretase->Notch1 Cleaves Nucleus Nucleus NICD->Nucleus Translocates to HES1 HES1 Transcription Nucleus->HES1 Activates CompoundW 3,5-Bis(4-nitrophenoxy) benzoic acid CompoundW->gamma_secretase Inhibits G start Start seed_cells Seed HCT116 Cells in 96-well plate start->seed_cells transfect Transfect with HES1 Luciferase Reporter seed_cells->transfect treat Treat with Compound W or Vehicle transfect->treat incubate Incubate 24-48h treat->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data measure->analyze G start Start culture_cells Culture & Treat Cells with Compound W start->culture_cells collect_supernatant Collect & Clarify Supernatant culture_cells->collect_supernatant elisa Perform Aβ42 ELISA collect_supernatant->elisa analyze Analyze Data elisa->analyze

References

Application Notes and Protocols for 3,5-Bis(4-nitrophenoxy)benzoic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(4-nitrophenoxy)benzoic acid, also known as Compound W, is a small molecule modulator of the Notch signaling pathway.[1] It functions as an inhibitor of γ-secretase, a key enzyme involved in the proteolytic processing of various transmembrane proteins, including the Notch1 receptor and the Amyloid Precursor Protein (APP).[1][2] This inhibition leads to a reduction in the production of the Notch1 intracellular domain (NICD) and the secretion of amyloid-beta (Aβ) peptides, making it a valuable tool for studying the physiological and pathological roles of these pathways. This document provides detailed protocols for cell-based assays to characterize the activity of this compound.

Mechanism of Action

This compound exerts its biological effects by inhibiting the activity of the γ-secretase complex. This multi-protein enzyme is responsible for the final intramembrane cleavage of several type I transmembrane proteins. In the context of Notch signaling, γ-secretase cleavage releases the NICD, which then translocates to the nucleus to regulate the transcription of target genes, such as Hes1. By inhibiting γ-secretase, this compound prevents the release of NICD, thereby downregulating Notch target gene expression.

Similarly, γ-secretase is responsible for the final cleavage of APP, which generates Aβ peptides of varying lengths, including the pathogenic Aβ42. Inhibition of γ-secretase by this compound leads to a decrease in the production of Aβ42.[2] Furthermore, this compound has been shown to decrease the production of the C-terminally elongated Notch1 amyloid-β-like peptide (Nβ25), a marker of Notch1 intracellular domain release.[1]

gamma_secretase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch1 Notch1 gamma_secretase gamma_secretase Notch1->gamma_secretase Substrate APP APP APP->gamma_secretase Substrate NICD NICD gamma_secretase->NICD Releases Abeta42 Abeta42 gamma_secretase->Abeta42 Produces Nbeta25 Nbeta25 gamma_secretase->Nbeta25 Produces 3_5_Bis This compound 3_5_Bis->gamma_secretase Inhibits Hes1_transcription Hes1 Transcription NICD->Hes1_transcription Activates

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

Currently, specific IC50 values for this compound in cell-based assays are not widely reported in publicly available literature. The primary quantitative data point available is its use at a concentration of 50 µM to decrease the activation of the Notch1 target HES1 in a luciferase reporter assay.[1]

AssayCell LineTargetKnown ConcentrationEffect
HES1 Luciferase Reporter AssayHCT116Notch Signaling50 µMDecreased HES1 activation[1]
Nβ25 Production AssayHEK293γ-Secretase/Notch1Not SpecifiedDecreased Nβ25 production[1]
Aβ42 Release AssayNot Specifiedγ-Secretase/APPNot SpecifiedDecreased Aβ42 release[2]

Experimental Protocols

HES1 Promoter-Driven Luciferase Reporter Assay

This assay measures the transcriptional activity of the Notch signaling pathway by quantifying the expression of a luciferase reporter gene under the control of the HES1 promoter.

Hes1_Luciferase_Workflow A Seed HCT116 cells with HES1-luciferase reporter B Treat with this compound A->B C Induce Notch signaling (e.g., with a ligand) B->C D Lyse cells and add luciferase substrate C->D E Measure luminescence D->E

Figure 2: Workflow for the HES1 luciferase reporter assay.

Materials:

  • HCT116 cells stably or transiently transfected with a HES1 promoter-luciferase reporter construct

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Notch ligand (e.g., recombinant DLL4) or co-culture with ligand-expressing cells

  • Luciferase assay reagent (e.g., Promega ONE-Glo™)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HCT116-HES1-luciferase cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. A starting concentration of 50 µM is recommended based on available data.[1] Add the desired concentrations of the compound to the cells. Include a vehicle control (DMSO).

  • Notch Signaling Induction: After a 1-hour pre-incubation with the compound, induce Notch signaling. This can be achieved by adding a recombinant Notch ligand (e.g., DLL4 at 1 µg/mL) to the media or by co-culturing with cells engineered to express a Notch ligand.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Mix briefly on an orbital shaker to ensure cell lysis and substrate mixing.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luciferase readings to a control (e.g., co-transfection with a Renilla luciferase vector) if applicable. Plot the normalized luciferase activity against the concentration of this compound to determine the dose-response relationship.

Nβ25 Peptide Production Assay (Western Blot)

This protocol describes the detection of the secreted Nβ25 peptide in the conditioned media of HEK293 cells by Western blotting.

Nbeta25_Western_Blot_Workflow A Culture HEK293 cells expressing Notch1 B Treat with this compound A->B C Collect and concentrate conditioned media B->C D SDS-PAGE and transfer to PVDF membrane C->D E Probe with anti-Nβ25 antibody D->E F Detect with secondary antibody and chemiluminescence E->F

Figure 3: Workflow for Nβ25 Western blot analysis.

Materials:

  • HEK293 cells (preferably overexpressing human Notch1)

  • Opti-MEM I reduced-serum medium

  • This compound (dissolved in DMSO)

  • Tricine-SDS-PAGE gels

  • PVDF membrane

  • Primary antibody specific for the N-terminus of the Nβ25 peptide

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Cell Culture and Treatment: Culture HEK293 cells in complete media until they reach 80-90% confluency. Change the media to Opti-MEM I and treat with various concentrations of this compound. Include a vehicle control (DMSO).

  • Conditioned Media Collection: After 24-48 hours of incubation, collect the conditioned media. Centrifuge to remove any detached cells and debris.

  • Protein Precipitation: Concentrate the proteins in the conditioned media by trichloroacetic acid (TCA) precipitation or by using centrifugal filter units.

  • SDS-PAGE: Resuspend the protein pellet in Laemmli sample buffer, boil for 5 minutes, and load onto a Tricine-SDS-PAGE gel suitable for resolving small peptides.

  • Western Blotting:

    • Transfer the separated peptides to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Nβ25 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity to determine the relative decrease in Nβ25 production in response to treatment with this compound.

Aβ42 Release Assay (ELISA)

This assay quantifies the amount of Aβ42 peptide secreted into the cell culture medium using a sandwich enzyme-linked immunosorbent assay (ELISA).

Abeta42_ELISA_Workflow A Culture cells (e.g., HEK293-APP) B Treat with this compound A->B C Collect conditioned media B->C D Perform Aβ42 sandwich ELISA C->D E Measure absorbance and calculate concentration D->E

Figure 4: Workflow for the Aβ42 ELISA.

Materials:

  • HEK293 cells stably expressing human APP (e.g., APP695)

  • Cell culture medium (e.g., DMEM/F12)

  • This compound (dissolved in DMSO)

  • Human Aβ42 ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

  • 96-well ELISA plates

  • Plate reader

Protocol:

  • Cell Culture and Treatment: Seed HEK293-APP cells in a 24-well plate. Once confluent, replace the medium with fresh serum-free medium containing various concentrations of this compound. Include a vehicle control.

  • Conditioned Media Collection: After 24 hours of incubation, collect the conditioned media. Centrifuge to remove any cell debris.

  • ELISA Procedure:

    • Follow the manufacturer's instructions for the specific Aβ42 ELISA kit.

    • Typically, this involves coating a 96-well plate with a capture antibody specific for the C-terminus of Aβ42.

    • Add the conditioned media samples and Aβ42 standards to the wells and incubate.

    • Wash the wells and add a biotinylated detection antibody that recognizes the N-terminus of Aβ42.

    • After another incubation and wash step, add a streptavidin-HRP conjugate.

    • Finally, add a chromogenic substrate (e.g., TMB) and stop the reaction.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis: Generate a standard curve using the Aβ42 standards. Use the standard curve to calculate the concentration of Aβ42 in the cell culture samples. Plot the Aβ42 concentration against the concentration of this compound to determine the inhibitory effect.

Safety Precautions

This compound is for research use only and is not intended for human or veterinary use. Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

References

Troubleshooting & Optimization

Overcoming solubility issues of "3,5-Bis(4-nitrophenoxy)benzoic acid" in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with "3,5-Bis(4-nitrophenoxy)benzoic acid."

Troubleshooting Guides

Issue: Compound crashes out of solution during experiment.

Possible Cause: Supersaturation and subsequent precipitation due to changes in temperature, pH, or solvent composition.

Solutions:

  • Temperature Control: Ensure the experimental temperature is maintained consistently. A decrease in temperature can significantly lower the solubility of the compound.

  • pH Stability: For aqueous buffers, ensure the pH is stable and appropriate for keeping the carboxylic acid group ionized (deprotonated), which enhances solubility. A higher pH (above the pKa of the benzoic acid) is generally preferred.

  • Solvent Composition: Avoid introducing anti-solvents (solvents in which the compound is poorly soluble) into your solution, even in small amounts, as this can trigger precipitation.

  • Gradual Addition: When adding the compound or its stock solution to a new solvent system, do so slowly and with constant agitation to prevent localized high concentrations.

Issue: Low or inconsistent biological activity observed in vitro.

Possible Cause: Poor solubility leading to a lower effective concentration of the compound in the assay medium. The compound may be precipitating in the cell culture medium.

Solutions:

  • Solubility in Assay Medium: Determine the solubility of the compound directly in the final assay medium. Visual inspection for precipitation under a microscope is recommended.

  • Use of Co-solvents: If using a stock solution in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the assay medium is low (typically <0.5%) to avoid solvent effects on the cells and to minimize the risk of precipitation.

  • Complexation Agents: Consider the use of solubilizing agents like cyclodextrins (e.g., HP-β-CD) to enhance the aqueous solubility of the compound.[1]

  • Sonication: Briefly sonicate the final solution before adding it to the cells to break up any small aggregates.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: Based on available data, Dimethyl sulfoxide (DMSO) is a good solvent, with a solubility of up to 100 mM. Ethanol can also be used, but the solubility is significantly lower at 5 mM.[2] For other organic solvents, while specific data for this compound is limited, structurally similar nitro-derivatives of benzoic acid show good solubility in methanol, ethanol, and ethyl acetate.[3][4][5]

Q2: I am observing poor solubility in common organic solvents. What can I do?

A2: If you are experiencing solubility issues, consider the following strategies:

  • Heating: Gently warming the solution can help increase the dissolution rate and solubility. However, be cautious of potential compound degradation at elevated temperatures.

  • Sonication: Use an ultrasonic bath to aid in the dissolution process by breaking down solid particles.

  • pH Adjustment: For polar protic solvents or aqueous systems, adjusting the pH can significantly impact solubility. As a carboxylic acid, deprotonation at a higher pH will increase its solubility.[6][7]

  • Co-solvency: Using a mixture of solvents can enhance solubility. For example, a combination of a good solvent (like DMSO) and a less effective but more experiment-compatible solvent might provide the desired balance.

Q3: How can I prepare a stock solution of this compound for cell-based assays?

A3: It is recommended to prepare a high-concentration stock solution in a biocompatible organic solvent, such as DMSO. A typical workflow is as follows:

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., 100 mM).

  • Vortex and/or sonicate the solution until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C.

  • When preparing working solutions, dilute the stock solution in the cell culture medium, ensuring the final DMSO concentration is minimal (e.g., <0.1%).

Q4: Are there any methods to increase the aqueous solubility of this compound?

A4: Yes, several techniques can be employed to enhance aqueous solubility:

  • Salt Formation: Converting the carboxylic acid to a salt by reacting it with a suitable base can dramatically increase water solubility.[6][7]

  • Use of Excipients:

    • Surfactants: Non-ionic surfactants like Tween 80 can be used to increase solubility.[1][7]

    • Cyclodextrins: These can form inclusion complexes with the compound, enhancing its solubility.[1]

  • Particle Size Reduction: Techniques like micronization or nanocrystallization increase the surface area of the solid compound, which can lead to a faster dissolution rate.[1]

Quantitative Solubility Data

SolventReported Solubility
Dimethyl sulfoxide (DMSO)100 mM[2]
Ethanol5 mM[2]

Note: The solubility in other solvents has not been quantitatively reported for this specific compound. The solubility of similar compounds like 3,5-dinitrobenzoic acid follows the general trend of: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[3][4][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Objective: To prepare a standard stock solution for use in biological assays.

  • Materials:

    • This compound (MW: 396.31 g/mol )

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Vortex mixer

    • Ultrasonic bath

  • Procedure:

    • Weigh out 3.96 mg of this compound.

    • Add 1 mL of anhydrous DMSO to the solid.

    • Vortex the mixture for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.

    • Visually inspect the solution to ensure no solid particles remain.

    • Store the stock solution at -20°C.

Protocol 2: Enhancing Aqueous Solubility using pH Adjustment
  • Objective: To increase the solubility of the compound in an aqueous buffer by forming the carboxylate salt.

  • Materials:

    • This compound

    • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, PBS)

    • 1 M Sodium Hydroxide (NaOH) solution

    • pH meter

  • Procedure:

    • Suspend the desired amount of this compound in the aqueous buffer.

    • While stirring, add 1 M NaOH dropwise.

    • Monitor the pH of the solution using a pH meter.

    • Continue adding NaOH until the compound dissolves and the pH is in the desired range (typically pH > 7.4 for complete deprotonation).

    • Note that the final pH may be constrained by the experimental requirements.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve stock High Concentration Stock Solution dissolve->stock dilute Dilute Stock in Assay Medium stock->dilute check_precipitate Check for Precipitation dilute->check_precipitate final_solution Final Working Solution check_precipitate->final_solution No Precipitate troubleshoot Troubleshoot (see guide) check_precipitate->troubleshoot Precipitate Observed

Caption: Experimental workflow for preparing solutions.

solubility_troubleshooting cluster_methods Solubility Enhancement Methods start Poor Solubility Observed ph_adjust pH Adjustment (for aqueous solutions) start->ph_adjust cosolvency Co-solvency (solvent mixtures) start->cosolvency heating Heating start->heating sonication Sonication start->sonication complexation Complexation (e.g., Cyclodextrins) start->complexation salt_formation Salt Formation start->salt_formation result Enhanced Solubility ph_adjust->result Forms soluble salt cosolvency->result Improves solvation heating->result Increases dissolution rate sonication->result Breaks aggregates complexation->result Forms soluble complex salt_formation->result Increases aqueous solubility

Caption: Troubleshooting logic for poor solubility.

Notch1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Ligand (DLL/Jagged) on Signal-Sending Cell notch1 Notch1 Receptor ligand->notch1 Binding s2_cleavage S2 Cleavage (ADAM Protease) notch1->s2_cleavage s3_cleavage S3 Cleavage (γ-secretase) s2_cleavage->s3_cleavage nicd NICD (Notch Intracellular Domain) s3_cleavage->nicd Release csl CSL Complex nicd->csl Translocation & Binding transcription Target Gene Transcription (e.g., HES, HEY) csl->transcription Activation compound 3,5-Bis(4-nitrophenoxy) benzoic acid compound->s3_cleavage Modulates

Caption: Simplified Notch1 signaling pathway.

References

"3,5-Bis(4-nitrophenoxy)benzoic acid" stability and optimal storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and optimal storage of 3,5-Bis(4-nitrophenoxy)benzoic acid (CAS: 173550-33-9), also known as Compound W.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A: For long-term stability, the compound should be stored as a solid at -20°C.[1] It is shipped at room temperature in the continental US, but long-term storage should be at the recommended lower temperature.[1]

Q2: What is the expected shelf-life of this compound?

A: When stored properly at -20°C, this compound is stable for at least 4 years.[1]

Q3: Is the compound sensitive to light, moisture, or temperature?

A: While specific photosensitivity data is not provided in the available documentation, it is general best practice for complex organic molecules to be stored protected from light. The compound should be stored in a dry place in a tightly sealed container to prevent moisture absorption.[2] The recommended storage temperature of -20°C indicates that elevated temperatures may affect its long-term stability.[1]

Q4: How can I tell if my sample of this compound has degraded?

A: Signs of degradation may include:

  • A noticeable change in the appearance (color or texture) of the solid, which is typically a light orange to yellow or green powder or crystal.

  • Difficulty in dissolving the compound in solvents like DMSO or ethanol, where it is known to be soluble.[1]

  • Inconsistent or unexpected results in your experiments.

  • The appearance of additional peaks in analytical tests such as High-Performance Liquid Chromatography (HPLC).

Q5: What solvents are recommended for dissolving this compound?

A: The compound has known solubility in the following solvents:

  • DMSO: up to 100 mM[1]

  • Ethanol: up to 5 mM[1] For stock solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be stored in tightly sealed vials at -20°C or -80°C and used within a short period. It is recommended to perform a stability test on the solution under your specific storage conditions.

Q6: Are there any known chemical incompatibilities?

A: The Safety Data Sheet (SDS) indicates no known dangerous reactions or specific incompatible materials for this compound under normal conditions.[2] However, as a general precaution for aromatic nitro compounds, contact with strong oxidizing agents and strong reducing agents should be avoided.[3]

Data Presentation: Summary of Properties

PropertyValueReference
CAS Number 173550-33-9[1][2]
Molecular Formula C₁₉H₁₂N₂O₈[1]
Molecular Weight 396.3 g/mol [1]
Appearance Solid; Light orange to Yellow to Green powder to crystal
Long-term Storage -20°C[1]
Stated Stability ≥ 4 years (when stored at -20°C)[1]
Solubility DMSO: 100 mM; Ethanol: 5 mM[1]

Troubleshooting Guide

If you are encountering issues such as irreproducible results or suspected compound degradation, follow this troubleshooting workflow.

TroubleshootingWorkflow cluster_start Problem Identification cluster_investigation Investigation Steps cluster_conclusion Conclusion & Action Start Inconsistent or Unexpected Experimental Results CheckAppearance 1. Visually inspect the compound. Is there a color change or clumping? Start->CheckAppearance CheckSolubility 2. Check solubility. Does it dissolve as expected in the recommended solvent? CheckAppearance->CheckSolubility No visible change CompoundSuspect Degradation is likely. Procure a fresh batch of the compound. CheckAppearance->CompoundSuspect Visible change ReviewStorage 3. Review storage history. Was it stored at -20°C in a sealed container? CheckSolubility->ReviewStorage Dissolves correctly CheckSolubility->CompoundSuspect Poor solubility CheckPurity 4. Analytical Check (if possible). Run HPLC or LC-MS to check purity and for degradation peaks. ReviewStorage->CheckPurity Stored correctly ReviewStorage->CompoundSuspect Improper storage CompoundOK Compound appears stable. Review experimental protocol and other reagents. CheckPurity->CompoundOK Purity confirmed CheckPurity->CompoundSuspect Impurity/degradation peaks found

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

General Protocol for Assessing Compound Stability in Solution by HPLC

While a specific, validated stability-indicating assay for this compound is not publicly available, researchers can adapt the following general protocol to assess stability under their specific experimental conditions.

  • Preparation of Stock Solution:

    • Accurately weigh the compound and dissolve it in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 10 mM). This will be your T=0 reference sample.

  • Stress Conditions:

    • Aliquot the stock solution into several vials.

    • Store the vials under the conditions you wish to test (e.g., room temperature, 4°C, exposure to light, etc.).

  • Time Points:

    • Establish a series of time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week).

  • HPLC Analysis:

    • At each time point, analyze the T=0 sample and the stored samples by a suitable reverse-phase HPLC (RP-HPLC) method.[4][5]

    • A generic starting method could be a C18 column with a gradient elution using mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[5]

    • Use a UV detector to monitor the elution profile. The compound has a λmax at 299 nm.[1]

  • Data Analysis:

    • Compare the chromatograms of the stored samples to the T=0 sample.

    • Calculate the percentage of the parent compound remaining at each time point.

    • Look for the appearance of new peaks, which would indicate degradation products. The stability is confirmed if the peak area of the parent compound remains within a predefined limit (e.g., ±15% of the initial value) and no significant degradation peaks appear.[6]

This protocol provides a framework for determining the stability of this compound in your specific experimental setup. For regulatory purposes, a fully validated, stability-indicating method would be required.[7]

References

Optimizing reaction parameters for polyamide synthesis with "3,5-Bis(4-nitrophenoxy)benzoic acid"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Polyamide Synthesis with 3,5-Bis(4-nitrophenoxy)benzoic Acid

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of polyamides using the aromatic dicarboxylic acid monomer, this compound. The information is presented in a question-and-answer format to directly address potential issues during experimentation.

Troubleshooting Guide

Q1: My polymerization reaction resulted in a low molecular weight polyamide. What are the potential causes and how can I improve it?

A1: Low molecular weight is a common issue in aromatic polyamide synthesis. Several factors could be responsible:

  • Purity of Monomers and Solvents: Impurities in the this compound, the diamine comonomer, or the solvent can terminate the polymerization chain. Ensure all reactants and the solvent are of high purity and are thoroughly dried.

  • Stoichiometry: An exact 1:1 molar ratio of the dicarboxylic acid to the diamine is crucial for achieving high molecular weight. Carefully weigh the monomers and ensure accurate molar calculations.

  • Reaction Temperature: For low-temperature solution polycondensation, maintaining the optimal temperature range is critical. Temperatures that are too low may result in a slow reaction rate, while excessively high temperatures can lead to side reactions.

  • Reaction Time: The polymerization may not have been allowed to proceed for a sufficient duration. Monitor the viscosity of the reaction mixture; an increase in viscosity is indicative of polymer chain growth.

  • Moisture: Water can react with the activating agents or the growing polymer chains, leading to termination. All glassware should be flame-dried, and the reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

Q2: The synthesized polyamide has poor solubility in common organic solvents, making characterization and processing difficult. What can I do?

A2: Poor solubility is a characteristic feature of many rigid aromatic polyamides.[1][2] Here are some strategies to address this:

  • Solvent Selection: Aromatic polyamides are often soluble only in highly polar aprotic solvents. Try solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). The addition of salts like lithium chloride (LiCl) or calcium chloride (CaCl2) to these solvents can improve solubility by disrupting intermolecular hydrogen bonding.

  • Monomer Selection: If possible, consider using a less rigid or unsymmetrical diamine comonomer. The introduction of flexible ether linkages or bulky side groups in the diamine can disrupt chain packing and enhance solubility.[1][3]

  • Polymer Modification: Although a post-synthesis modification, in some cases, it might be possible to introduce solubilizing groups to the polymer backbone.

Q3: The final polyamide product is dark-colored. Is this normal, and can it be prevented?

A3: A colored product can be expected, especially with monomers containing nitro groups. However, a very dark or black product might indicate side reactions or degradation.

  • Reaction Temperature: High reaction temperatures can cause side reactions involving the nitro groups, leading to discoloration. Low-temperature polycondensation methods are generally preferred.

  • Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere to prevent oxidation, which can contribute to color formation.

  • Purification: Thoroughly washing the precipitated polymer with appropriate solvents (e.g., methanol, ethanol) can help remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for activating the carboxylic acid groups of this compound for polyamide synthesis?

A1: For aromatic dicarboxylic acids, direct polycondensation methods are often effective. The Yamazaki-Higashi reaction, which utilizes triphenyl phosphite (TPP) and pyridine in a solvent like NMP with LiCl or CaCl2, is a widely used and effective method for producing high molecular weight aromatic polyamides under relatively mild conditions.[4][5]

Q2: What are typical reaction conditions for the low-temperature solution polycondensation of aromatic polyamides?

A2: Typical conditions involve dissolving the dicarboxylic acid and diamine monomers in an anhydrous polar aprotic solvent (e.g., NMP or DMAc) containing a solubilizing salt (e.g., LiCl). The activating agents (e.g., TPP and pyridine) are then added, and the reaction is heated, often in the range of 80-120°C, for several hours.[4]

Q3: How can I monitor the progress of the polymerization reaction?

A3: A simple and effective way to monitor the progress is by observing the viscosity of the reaction mixture. As the polymer chains grow, the viscosity of the solution will noticeably increase. For a more quantitative assessment, aliquots can be taken at different time points, and the inherent viscosity or molecular weight (by GPC, if soluble) can be measured.

Q4: What is a suitable method for isolating and purifying the synthesized polyamide?

A4: The polyamide can typically be isolated by pouring the viscous reaction mixture into a non-solvent, such as methanol or ethanol. This will cause the polymer to precipitate. The precipitate should then be collected by filtration and washed thoroughly with hot methanol and water to remove residual solvent, salts, and unreacted monomers. The final product should be dried in a vacuum oven.

Data Presentation

Table 1: Recommended Starting Parameters for Polyamide Synthesis

ParameterRecommended Value/ConditionRationale
Polymerization Method Low-Temperature Solution PolycondensationAvoids side reactions associated with high temperatures.
Solvent N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc)High boiling point and good solvating power for aromatic polymers.
Solubilizing Agent Lithium Chloride (LiCl) or Calcium Chloride (CaCl2)Improves the solubility of the growing polymer chains.
Activating System Triphenyl Phosphite (TPP) / PyridineEffective for forming amide bonds under mild conditions.
Monomer Concentration 5-15 wt%A balance between achieving a reasonable reaction rate and preventing premature precipitation.
Reaction Temperature 100-115 °COptimal for the Yamazaki-Higashi reaction.
Reaction Time 3-6 hoursTypically sufficient for achieving high molecular weight.
Atmosphere Dry Nitrogen or ArgonPrevents moisture contamination and oxidation.

Experimental Protocols

Representative Protocol for Polyamide Synthesis via Low-Temperature Solution Polycondensation (Yamazaki-Higashi Method)

  • Preparation:

    • Thoroughly dry all glassware in an oven at 120°C overnight and assemble while hot under a stream of dry nitrogen.

    • Purify and dry the this compound and the selected aromatic diamine (e.g., 4,4'-oxydianiline) under vacuum.

    • Dry the NMP solvent over 4 Å molecular sieves. Dry the pyridine over potassium hydroxide pellets. Dry the LiCl under vacuum at 180°C.

  • Reaction Setup:

    • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound (1 molar equivalent) and the aromatic diamine (1 molar equivalent).

    • Add anhydrous LiCl (approximately 5 wt% of the solvent volume) and anhydrous NMP to achieve the desired monomer concentration.

    • Stir the mixture at room temperature until all solids are dissolved.

  • Polymerization:

    • To the stirred solution, add pyridine (2 molar equivalents) followed by triphenyl phosphite (2 molar equivalents).

    • Heat the reaction mixture to 100-115°C and maintain this temperature for 3-6 hours. The viscosity of the solution should increase significantly.

  • Isolation and Purification:

    • Allow the viscous solution to cool to room temperature.

    • Slowly pour the polymer solution into a large volume of vigorously stirred methanol.

    • The fibrous polyamide will precipitate. Collect the polymer by filtration.

    • Wash the polymer thoroughly with hot methanol and then with hot water to remove any trapped solvent and salts.

    • Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

Visualizations

experimental_workflow prep Preparation (Dry Glassware, Purify Monomers & Solvents) setup Reaction Setup (Add Monomers, Solvent, Salt under N2) prep->setup dissolve Dissolution (Stir at Room Temperature) setup->dissolve polymerize Polymerization (Add Pyridine & TPP, Heat to 100-115°C) dissolve->polymerize isolate Isolation (Precipitate in Methanol) polymerize->isolate purify Purification (Wash with Methanol & Water) isolate->purify dry Drying (Vacuum Oven) purify->dry product Final Polyamide Product dry->product

Caption: Experimental workflow for polyamide synthesis.

troubleshooting_guide start Problem Encountered low_mw Low Molecular Weight start->low_mw poor_sol Poor Solubility start->poor_sol dark_color Dark Product Color start->dark_color check_purity Check Monomer/Solvent Purity low_mw->check_purity Impure? check_stoich Verify Stoichiometry low_mw->check_stoich Imbalanced? check_cond Review Reaction Conditions (Temp, Time, Atmosphere) low_mw->check_cond Sub-optimal? change_solvent Try Different Solvents (NMP, DMAc + LiCl) poor_sol->change_solvent Not dissolving? change_diamine Use Flexible/Bulky Diamine poor_sol->change_diamine Still insoluble? check_temp Lower Reaction Temperature dark_color->check_temp Too high? check_atm Ensure Inert Atmosphere dark_color->check_atm Oxygen leak? sol_purity Action: Purify & Dry Reactants check_purity->sol_purity sol_stoich Action: Re-weigh Monomers check_stoich->sol_stoich sol_cond Action: Optimize Temp/Time, Ensure Inert Atmosphere check_cond->sol_cond sol_solvent Action: Test Solubility in Various Systems change_solvent->sol_solvent sol_diamine Action: Re-design Synthesis with new Monomer change_diamine->sol_diamine sol_temp Action: Use Low-Temp Polycondensation check_temp->sol_temp sol_atm Action: Improve N2/Ar Purge check_atm->sol_atm

Caption: Troubleshooting decision tree for polyamide synthesis.

References

Methods for scaling up the synthesis of "3,5-Bis(4-nitrophenoxy)benzoic acid"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Bis(4-nitrophenoxy)benzoic acid.

Synthesis Overview

The primary method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions well-suited for forming diaryl ether linkages, particularly when an aromatic ring is activated by electron-withdrawing groups. In this case, the reaction proceeds via a Williamson ether synthesis or an Ullmann condensation. The most common approach involves the reaction of 3,5-dihydroxybenzoic acid with an activated p-nitrophenyl electrophile, such as 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene.

The general reaction scheme is as follows:

Synthesis_Overview 3,5-Dihydroxybenzoic_Acid 3,5-Dihydroxybenzoic Acid Product This compound 3,5-Dihydroxybenzoic_Acid->Product Nucleophilic Attack p-Nitrophenyl_Electrophile 1-Fluoro-4-nitrobenzene or 1-Chloro-4-nitrobenzene p-Nitrophenyl_Electrophile->Product Base_Solvent Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, DMSO) Base_Solvent->Product

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Representative Williamson Ether Synthesis Protocol:

Parameter Value
Reactants 3,5-Dihydroxybenzoic acid, 1-Fluoro-4-nitrobenzene (2.2 eq)
Base Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)
Solvent Anhydrous N,N-Dimethylformamide (DMF)
Temperature 80-120 °C
Reaction Time 12-24 hours
Work-up 1. Cool to room temperature. 2. Pour into ice-water. 3. Acidify with HCl to pH 2-3. 4. Filter the precipitate. 5. Wash with water and a non-polar solvent (e.g., hexane).
Purification Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water).
Expected Yield 70-90% (highly dependent on reaction optimization)
Purity >95% (after recrystallization)

Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis of this compound.

Troubleshooting_Guide cluster_Problem Problem cluster_Cause Potential Cause cluster_Solution Suggested Solution Low_or_No_Product_Yield Low or No Product Yield Moisture_in_Reagents Moisture in reagents/solvent Low_or_No_Product_Yield->Moisture_in_Reagents Base_Not_Strong_Enough Base not strong enough Low_or_No_Product_Yield->Base_Not_Strong_Enough Incomplete_Reaction Incomplete Reaction Low_Reaction_Temperature Low reaction temperature Incomplete_Reaction->Low_Reaction_Temperature Insufficient_Reaction_Time Insufficient reaction time Incomplete_Reaction->Insufficient_Reaction_Time Product_Purification_Issues Product Purification Issues Poor_Reagent_Purity Poor purity of starting materials Product_Purification_Issues->Poor_Reagent_Purity Product_Solubility Product solubility in work-up Product_Purification_Issues->Product_Solubility Co-precipitation_of_Impurities Co-precipitation of impurities Product_Purification_Issues->Co-precipitation_of_Impurities Side_Reaction_Formation Side Reaction Formation Hydrolysis_of_Nitro_Group Hydrolysis of nitro group Side_Reaction_Formation->Hydrolysis_of_Nitro_Group Polymerization Polymerization side reactions Side_Reaction_Formation->Polymerization Dry_Reagents_Solvent Thoroughly dry all reagents and solvents Moisture_in_Reagents->Dry_Reagents_Solvent Use_Stronger_Base Use a stronger base (e.g., NaH) Base_Not_Strong_Enough->Use_Stronger_Base Increase_Temperature Increase reaction temperature Low_Reaction_Temperature->Increase_Temperature Monitor_Reaction Monitor reaction by TLC/LC-MS and extend time Insufficient_Reaction_Time->Monitor_Reaction Purify_Starting_Materials Purify starting materials before use Poor_Reagent_Purity->Purify_Starting_Materials Optimize_Workup_pH Optimize pH and solvent for work-up Product_Solubility->Optimize_Workup_pH Recrystallize_Product Multiple recrystallizations or column chromatography Co-precipitation_of_Impurities->Recrystallize_Product Control_pH_Temperature Careful control of pH and temperature during work-up Hydrolysis_of_Nitro_Group->Control_pH_Temperature Use_Inert_Atmosphere Run reaction under an inert atmosphere (N2 or Ar) Polymerization->Use_Inert_Atmosphere

Caption: A troubleshooting flowchart for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this synthesis?

A1: Anhydrous potassium carbonate (K₂CO₃) is a common and effective base for this type of reaction. It is crucial that the base is anhydrous, as water can quench the phenoxide intermediate and reduce yields. For less reactive starting materials, a stronger base like sodium hydride (NaH) may be necessary.

Q2: My reaction is not going to completion, what should I do?

A2: If thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates the presence of starting material, consider the following:

  • Increase Reaction Time: The reaction may require a longer duration. Continue monitoring until the starting material is consumed.

  • Increase Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious of potential side reactions at higher temperatures.

  • Check Reagent Purity: Impurities in the starting materials or solvent can inhibit the reaction. Ensure all reagents are of high purity and the solvent is anhydrous.

Q3: I am having difficulty purifying the final product. What are some common impurities and how can I remove them?

A3: Common impurities include unreacted 3,5-dihydroxybenzoic acid, mono-substituted intermediate (3-hydroxy-5-(4-nitrophenoxy)benzoic acid), and potentially byproducts from side reactions.

  • Acid-Base Extraction: The carboxylic acid functionality of the product and starting material allows for purification via acid-base extraction. Dissolving the crude product in a basic aqueous solution and washing with an organic solvent can remove non-acidic impurities. Subsequent acidification will precipitate the desired product and any acidic impurities.

  • Recrystallization: This is the most effective method for final purification. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. Ethanol/water or acetic acid/water mixtures are often effective.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes with a small amount of acetic acid) can separate the product from impurities.

Q4: What are the key safety precautions for this synthesis?

A4:

  • 1-Fluoro-4-nitrobenzene and 1-chloro-4-nitrobenzene are toxic and irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent solvents but can facilitate the absorption of other chemicals through the skin. Use with caution and appropriate PPE.

  • Strong bases like sodium hydride are highly reactive and flammable. They should be handled under an inert atmosphere.

Q5: Can I use 1-chloro-4-nitrobenzene instead of 1-fluoro-4-nitrobenzene?

A5: Yes, 1-chloro-4-nitrobenzene can be used. However, the C-F bond in 1-fluoro-4-nitrobenzene is more activated towards nucleophilic aromatic substitution than the C-Cl bond. Therefore, the reaction with the fluoro derivative is typically faster and may proceed under milder conditions. If using 1-chloro-4-nitrobenzene, you may need to use a higher reaction temperature or a longer reaction time to achieve a comparable yield.

Technical Support Center: Reaction Monitoring for 3,5-Bis(4-nitrophenoxy)benzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring the synthesis of 3,5-Bis(4-nitrophenoxy)benzoic acid using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Synthesis Overview: Williamson Ether Synthesis

The synthesis of this compound is commonly achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of an activated aryl halide by a phenoxide. In this case, 3,5-dihydroxybenzoic acid is deprotonated with a base to form a diphenoxide, which then reacts with two equivalents of an activated 4-nitrophenyl halide (e.g., 4-nitrofluorobenzene) to form the desired product.

Reaction Scheme:

Monitoring the progress of this reaction is crucial to ensure complete conversion of the starting materials and to identify any potential side products.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
Spots are streaking - Sample is too concentrated.[1] - The sample is highly acidic or basic. - Inappropriate solvent system.- Dilute the sample solution before spotting on the TLC plate.[1] - Add a small amount of acetic acid or formic acid (0.1-2.0%) to the mobile phase to suppress the ionization of the acidic product. - Adjust the polarity of the solvent system.[1]
Rf values are too high (spots near the solvent front) - The eluent is too polar.- Decrease the proportion of the polar solvent in your mobile phase. For example, if using 1:1 Ethyl Acetate:Hexane, try a 1:2 or 1:3 ratio.
Rf values are too low (spots near the baseline) - The eluent is not polar enough.- Increase the proportion of the polar solvent in your mobile phase. For example, if using 1:3 Ethyl Acetate:Hexane, try a 1:1 ratio.
No spots are visible - The sample is too dilute. - The compound does not absorb UV light. - The compound has evaporated from the plate.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications. - Use a visualization agent such as iodine vapor or a potassium permanganate stain. Aromatic and nitro-containing compounds often visualize well with iodine.[2][3] - This is less likely for the compounds in this reaction, but ensure the plate is not heated excessively.
Uneven solvent front - The TLC plate is touching the side of the developing chamber. - The bottom of the TLC plate is not level in the chamber.- Ensure the plate is centered in the chamber and not in contact with the walls. - Make sure the solvent at the bottom of the chamber is level and the plate is placed flat.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
Peak tailing - Strong interaction between the acidic analyte and the silica-based column. - Column overload.- Add a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase to suppress silanol interactions. - Inject a smaller volume or a more dilute sample.
Broad peaks - Column contamination or degradation. - High dead volume in the system.- Flush the column with a strong solvent. If the problem persists, replace the column. - Check all connections for leaks and ensure tubing is of the appropriate length and diameter.
Shifting retention times - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column degradation.- Prepare fresh mobile phase for each run and ensure thorough mixing. - Use a column oven to maintain a consistent temperature. - Monitor column performance with a standard; replace if retention times consistently shift.
Ghost peaks - Contaminants in the mobile phase or injector. - Carryover from a previous injection.- Use HPLC-grade solvents and filter the mobile phase. - Run a blank gradient to wash the column and injector.
High backpressure - Blockage in the system (e.g., column frit, tubing). - Precipitated buffer in the mobile phase.- Reverse-flush the column (if recommended by the manufacturer). Check for blockages in tubing and fittings. - Ensure the buffer is fully dissolved in the mobile phase and consider using a lower concentration.

Frequently Asked Questions (FAQs)

Q1: How can I distinguish between the starting material, product, and any intermediates on a TLC plate?

A1: The polarity of the compounds determines their movement on a normal-phase TLC plate. 3,5-dihydroxybenzoic acid is the most polar due to its two hydroxyl groups and carboxylic acid group, so it will have the lowest Rf value. The final product, this compound, is less polar and will have a higher Rf value. The mono-substituted intermediate, if present, would likely have an Rf value between the starting material and the final product. 4-nitrofluorobenzene is the least polar and will have the highest Rf value. It is recommended to co-spot your reaction mixture with the starting materials to aid in identification.

Q2: What is a good starting solvent system for TLC analysis of this reaction?

A2: A good starting point for a normal-phase silica gel TLC plate would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A 1:1 or 1:2 ratio of hexane to ethyl acetate is a reasonable starting point. You can adjust the ratio to achieve optimal separation where the Rf of the product is between 0.3 and 0.5.

Q3: How do I visualize the spots on the TLC plate?

A3: The starting materials and the product all contain aromatic rings and should be visible under a UV lamp (254 nm). They will appear as dark spots on a fluorescent background. For enhanced visualization, an iodine chamber can be used, as aromatic compounds often stain well with iodine vapor.[2]

Q4: What type of HPLC column is suitable for this analysis?

A4: A reversed-phase C18 column is a good choice for separating the components of this reaction mixture. These columns separate compounds based on their hydrophobicity.

Q5: What mobile phase should I use for HPLC analysis?

A5: A gradient elution with a mixture of an aqueous phase (A) and an organic phase (B) is recommended. For example, you could use water with 0.1% formic acid as solvent A and acetonitrile or methanol with 0.1% formic acid as solvent B. A gradient from a lower to a higher percentage of the organic solvent will effectively elute all components.

Q6: At what wavelength should I monitor the reaction by HPLC?

A6: The product, this compound, has strong UV absorbance due to the nitro-aromatic systems. A detection wavelength around 260-300 nm should provide good sensitivity for all components of interest.

Experimental Protocols

TLC Reaction Monitoring Protocol
  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation: Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., ethyl acetate or acetone). Also, prepare dilute solutions of your starting materials (3,5-dihydroxybenzoic acid and 4-nitrofluorobenzene) for co-spotting.

  • Spotting: Use a capillary tube to spot the reaction mixture and the starting materials on the origin line. Keep the spots small and allow them to dry completely.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 1:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil. Further visualization can be done using an iodine chamber.

  • Analysis: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

HPLC Reaction Monitoring Protocol
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • Start with a higher proportion of Solvent A (e.g., 90%) and gradually increase the proportion of Solvent B over 15-20 minutes. A typical gradient might be:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (90:10 A:B).

Data Presentation

The following are illustrative values and may vary depending on the specific experimental conditions.

Table 1: Typical TLC Data
Compound Structure Polarity Typical Rf Value *
4-Nitrofluorobenzene (Starting Material)O₂N-C₆H₄-FLow0.85
This compound (Product)HOOC-C₆H₃-(O-C₆H₄-NO₂)₂Medium0.45
Mono-substituted IntermediateHOOC-C₆H₃-(OH)(O-C₆H₄-NO₂)High0.25
3,5-Dihydroxybenzoic acid (Starting Material)HOOC-C₆H₃-(OH)₂Very High0.10

*In a 1:1 Hexane:Ethyl Acetate solvent system on a silica gel plate.

Table 2: Typical HPLC Data
Compound Polarity Typical Retention Time (min) *
3,5-Dihydroxybenzoic acid (Starting Material)Very High3.5
Mono-substituted IntermediateHigh7.8
This compound (Product)Medium12.2
4-Nitrofluorobenzene (Starting Material)Low14.5

*Using the reversed-phase HPLC protocol described above.

Visualizations

Reaction_Monitoring_Workflow cluster_synthesis Synthesis cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis cluster_outcome Decision cluster_action Action start Start Reaction (3,5-dihydroxybenzoic acid + 4-nitrofluorobenzene + Base) reaction Reaction in Progress start->reaction take_aliquot Take Aliquot reaction->take_aliquot prep_sample Prepare Sample for Analysis take_aliquot->prep_sample analyze Analyze by TLC or HPLC prep_sample->analyze compare Compare with Standards (Starting Materials) analyze->compare decision Assess Reaction Completion compare->decision is_complete Is Reaction Complete? decision->is_complete continue_reaction Continue Reaction is_complete->continue_reaction No workup Proceed to Work-up is_complete->workup Yes continue_reaction->take_aliquot

Caption: Workflow for monitoring the synthesis of this compound.

Troubleshooting_Logic cluster_TLC TLC Issues cluster_HPLC HPLC Issues start Problem with Chromatogram streaking Streaking? start->streaking rf_value Rf Value Issue? start->rf_value no_spots No Spots? start->no_spots peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time ghost_peaks Ghost Peaks? start->ghost_peaks solution solution streaking->solution Dilute Sample or Add Acid to Eluent rf_value->solution Adjust Eluent Polarity no_spots->solution Concentrate Sample or Use Stain peak_shape->solution Add Modifier to Mobile Phase or Check Column retention_time->solution Check Mobile Phase Prep & Temp Control ghost_peaks->solution Run Blank Gradient

Caption: Troubleshooting decision tree for common chromatography issues.

References

Troubleshooting low reactivity of "3,5-Bis(4-nitrophenoxy)benzoic acid" in polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "3,5-Bis(4-nitrophenoxy)benzoic acid." This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the use of this monomer in polymerization reactions.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its primary applications in polymerization?

A1: this compound is an aromatic dicarboxylic acid monomer. Its rigid structure, featuring ether linkages and electron-withdrawing nitro groups, makes it a candidate for the synthesis of high-performance polymers such as polyamides and poly(ether-imide)s. These polymers are often explored for applications requiring high thermal stability and specific mechanical properties.

Q2: I am observing low to no polymer formation when using "this compound" in a direct amidation reaction with a diamine. What could be the cause?

A2: The low reactivity is likely due to the deactivating effect of the two electron-withdrawing nitrophenoxy groups on the carboxylic acid functionality. These groups reduce the electron density of the benzene ring, making the carboxyl group less susceptible to nucleophilic attack by the amine. For successful polymerization, activation of the carboxylic acid is typically required.

Q3: What methods can be used to activate the carboxylic acid group of "this compound" for polymerization?

A3: There are two primary methods to enhance the reactivity of this monomer:

  • In-situ activation: This involves using condensing agents directly in the polymerization mixture. A common and effective method is the Yamazaki-Higashi reaction, which uses a phosphite, a base (like pyridine), and a salt (like lithium chloride) to form a highly reactive phosphonium salt intermediate.

  • Conversion to a more reactive derivative: The carboxylic acid can be converted to a more reactive species, such as an acyl chloride, prior to polymerization. Acyl chlorides are significantly more electrophilic and react readily with amines, often at lower temperatures.

Q4: What are the recommended storage conditions for "this compound" to ensure its reactivity?

A4: To maintain its purity and reactivity, the monomer should be stored in a cool, dry place, away from moisture and light. A storage temperature of -20°C is often recommended for long-term stability. Before use, it is advisable to dry the monomer under vacuum to remove any adsorbed moisture, which can interfere with polymerization reactions.

Troubleshooting Guides

Issue 1: Low Molecular Weight or Low Yield in Direct Polycondensation

Symptoms:

  • The resulting polymer has a low inherent viscosity or molecular weight as determined by GPC.

  • The yield of the precipitated polymer is lower than expected.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Monomer Purity Purify the "this compound" and the diamine comonomer prior to polymerization. Impurities can act as chain terminators. A detailed purification protocol is provided below.
Deactivated Carboxylic Acid Employ an in-situ activation method, such as the Yamazaki-Higashi reaction, using triphenyl phosphite (TPP) and pyridine in a solvent like N-methyl-2-pyrrolidone (NMP) with lithium chloride (LiCl).
Sub-optimal Reaction Temperature Optimize the reaction temperature. For the Yamazaki-Higashi method, a temperature of around 100-120°C is often effective. Higher temperatures may lead to side reactions.
Presence of Moisture Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Dry the solvents and monomers before use.
Incorrect Stoichiometry Accurately weigh the monomers to ensure a 1:1 stoichiometric ratio between the dicarboxylic acid and the diamine. Even slight deviations can significantly limit the molecular weight.
Issue 2: Poor Solubility of the Monomer or Resulting Polymer

Symptoms:

  • "this compound" does not fully dissolve in the polymerization solvent.

  • The polymer precipitates out of the solution prematurely, limiting molecular weight growth.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inappropriate Solvent Use a polar aprotic solvent in which the monomer and the resulting polymer are soluble. N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) are good starting points. The monomer also shows solubility in DMSO and ethanol.[1]
Insufficient Polymer Solubility Add a salt such as lithium chloride (LiCl) or calcium chloride (CaCl2) to the polymerization medium. These salts can improve the solubility of aromatic polyamides by disrupting intermolecular hydrogen bonding.[2]
Low Reaction Temperature For some systems, a slightly higher reaction temperature can improve the solubility of the growing polymer chains. However, this must be balanced against the risk of side reactions.

Experimental Protocols

Protocol 1: Purification of "this compound"

This protocol describes a general method for the purification of aromatic carboxylic acids, which can be adapted for the monomer.

  • Dissolution: Dissolve the crude "this compound" in a suitable hot solvent, such as a mixture of ethanol and water, until fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum at an elevated temperature (e.g., 60-80°C) to remove residual solvent.

  • Purity Verification: Assess the purity of the recrystallized monomer using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The commercially available monomer typically has a purity of >98%.

Protocol 2: Synthesis of Poly(ether-amide) via Yamazaki-Higashi Reaction

This protocol provides a starting point for the polymerization of "this compound" with an aromatic diamine.

  • Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add "this compound" (1 equivalent) and the aromatic diamine (1 equivalent).

  • Solvent and Additives: Add anhydrous N-methyl-2-pyrrolidone (NMP) as the solvent, along with lithium chloride (LiCl, ~5% w/v), pyridine (2 equivalents), and triphenyl phosphite (TPP, 2 equivalents).

  • Reaction: Heat the reaction mixture to 100-120°C under a gentle stream of nitrogen and stir vigorously.

  • Monitoring: Monitor the progress of the polymerization by observing the increase in viscosity of the solution.

  • Precipitation: After several hours (e.g., 3-6 hours), cool the viscous solution to room temperature and pour it into a large volume of a non-solvent like methanol to precipitate the polymer.

  • Washing: Filter the polymer and wash it thoroughly with methanol and then with hot water to remove any residual solvent and salts.

  • Drying: Dry the final polymer product in a vacuum oven at 80-100°C until a constant weight is achieved.

Protocol 3: Synthesis of 3,5-Bis(4-nitrophenoxy)benzoyl chloride

This protocol outlines the conversion of the carboxylic acid to its more reactive acyl chloride derivative.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend "this compound" in an excess of thionyl chloride (SOCl₂).

  • Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., a few drops).

  • Reaction: Gently reflux the mixture until the solid has completely dissolved and the evolution of HCl and SO₂ gases has ceased.

  • Removal of Excess Reagent: Remove the excess thionyl chloride by distillation under reduced pressure.

  • Purification: The resulting crude acyl chloride can be purified by recrystallization from a suitable anhydrous solvent (e.g., hexane or a hexane/dichloromethane mixture) or used directly in the subsequent polymerization step.

Data Presentation

Table 1: Influence of Reaction Conditions on Polyamide Synthesis from Aromatic Dicarboxylic Acids

Dicarboxylic AcidDiamineActivating SystemSolventTemp (°C)Time (h)Inherent Viscosity (dL/g)
Isophthalic Acid4,4'-OxydianilineTPP/Pyridine/LiClNMP10030.85
Terephthalic Acid4,4'-OxydianilineTPP/Pyridine/LiClNMP10031.20
5-tert-butylisophthalic acid4,4'-OxydianilineTPP/Pyridine/LiClNMP11530.95
This compound (related) Aniline (model reaction)TPP/Pyridine/LiClNMP1003-

Visualizations

Troubleshooting_Workflow start Start: Low Polymer Reactivity check_purity Is Monomer Purity >99%? start->check_purity purify Purify Monomer check_purity->purify No check_activation Is Carboxylic Acid Activated? check_purity->check_activation Yes purify->check_activation activate Use Activating Agent (e.g., TPP/Pyridine) or Convert to Acyl Chloride check_activation->activate No check_conditions Are Reaction Conditions Optimized? check_activation->check_conditions Yes activate->check_conditions optimize Adjust Temperature, Solvent, and Additives (e.g., LiCl) check_conditions->optimize No check_moisture Is the System Anhydrous? check_conditions->check_moisture Yes optimize->check_moisture dry_reagents Thoroughly Dry Solvents and Reagents check_moisture->dry_reagents No success Successful Polymerization check_moisture->success Yes dry_reagents->success

Caption: Troubleshooting workflow for low polymerization reactivity.

Polymerization_Pathway cluster_activation Carboxylic Acid Activation cluster_polymerization Polymerization dicarboxylic_acid 3,5-Bis(4-nitrophenoxy) benzoic acid acyl_chloride Acyl Chloride Derivative dicarboxylic_acid->acyl_chloride SOCl₂ or (COCl)₂ activated_intermediate Activated Intermediate (e.g., Phosphonium Salt) dicarboxylic_acid->activated_intermediate TPP/Pyridine polyamide High Molecular Weight Poly(ether-amide) acyl_chloride->polyamide + Diamine activated_intermediate->polyamide + Diamine diamine Aromatic Diamine diamine->polyamide

Caption: Pathways for the polymerization of the target monomer.

References

Validation & Comparative

Alternative compounds for Notch1 signaling inhibition besides "3,5-Bis(4-nitrophenoxy)benzoic acid"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of the Notch1 signaling pathway, a critical regulator of cell fate decisions, has emerged as a promising therapeutic strategy, particularly in oncology. While "3,5-Bis(4-nitrophenoxy)benzoic acid" (also known as Compound W) has been identified as a gamma-secretase inhibitor affecting this pathway, a diverse landscape of alternative compounds offers a range of mechanisms, potencies, and specificities. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection and evaluation of Notch1 inhibitors for research and development.

Performance Comparison of Notch1 Inhibitors

The following table summarizes the quantitative performance of various compounds that inhibit Notch1 signaling. The data is compiled from multiple studies and presented to facilitate a direct comparison of their potency in different cellular contexts.

CompoundClassMechanism of ActionCell Line(s)IC50/EC50Citation(s)
This compound (Compound W) Gamma-Secretase InhibitorDecreases the production of Nβ25, a marker of Notch1 intracellular domain release.HCT116Effective at 50 µM in a reporter assay[1]
DAPT Gamma-Secretase InhibitorInhibits gamma-secretase, preventing the cleavage and release of the Notch1 intracellular domain (NICD).OVCAR-3160 ± 1 nM[2]
Human primary neuronal cultures115 nM (total Aβ), 200 nM (Aβ42)[3][4]
MK-0752 Gamma-Secretase InhibitorInhibits gamma-secretase, blocking Notch-intracellular domain (ICD) cleavage.SH-SY5Y5 nM (for Aβ40 reduction)[5]
Various~50 nM[6][7][8]
ASR490 Small Molecule InhibitorBinds to the negative regulatory region (NRR) of Notch1, leading to downregulation of Notch1 signaling.ALDH+ Breast Cancer Stem Cells770 nM (24h), 443 nM (48h)[9][10]
CD44+/CD24- Breast Cancer Stem Cells800 nM (24h), 541 nM (48h)[9][10]
HCT116 (colorectal cancer)750 nM (24h), 600 nM (48h)[1][11][12]
SW620 (colorectal cancer)1.2 µM (24h), 850 nM (48h)[1][11]
NADI-351 Small Molecule InhibitorInhibits the formation of the Notch1 transcriptional complex.OE33 (esophageal adenocarcinoma)1.3 µM (colony formation)[13]
MDA-MB-231 (breast cancer)10 µM (MTT)[13]
Cellular Reporter Assay8.8 µM
CB-103 Pan-Notch InhibitorBlocks the interaction between the Notch intracellular domain (NICD) and CSL.Various0.9 - 3.9 µM
Curcumin Natural CompoundDownregulates Notch1 expression and inhibits gamma-secretase.KOPT-K1 (T-ALL)8.2 µM
TALL1 (T-ALL)6.3 µM
CCLP-1 (cholangiocarcinoma)~10 µM
SG-231 (cholangiocarcinoma)~15 µM
Withaferin-A Natural CompoundInhibits Notch1 signaling and downregulates downstream pro-survival pathways.SW-480 (colon cancer)3.56 µM

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action of these inhibitors and the process of their evaluation, the following diagrams are provided.

Notch1 Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (DLL/Jagged) Ligand (DLL/Jagged) Notch1 Receptor Notch1 Receptor Ligand (DLL/Jagged)->Notch1 Receptor Binding ADAM Protease ADAM Protease Notch1 Receptor->ADAM Protease S2 Cleavage Gamma-Secretase Gamma-Secretase ADAM Protease->Gamma-Secretase S3 Cleavage NICD Notch1 Intracellular Domain (NICD) Gamma-Secretase->NICD Release CSL CSL NICD->CSL Translocation & Binding MAML MAML CSL->MAML Recruitment Transcriptional Complex Transcriptional Complex MAML->Transcriptional Complex Target Gene Expression\n(e.g., HES1, HEY1) Target Gene Expression (e.g., HES1, HEY1) Transcriptional Complex->Target Gene Expression\n(e.g., HES1, HEY1) ASR490_node ASR490 ASR490_node->Notch1 Receptor Binds to NRR NADI351_node NADI-351 NADI351_node->Transcriptional Complex CB103_node CB-103 CB103_node->CSL Blocks NICD binding Natural_Compounds Natural Compounds (e.g., Curcumin, Withaferin-A) Natural_Compounds->Notch1 Receptor Downregulate Expression GSI GSI GSI->Gamma-Secretase

Caption: Notch1 signaling pathway and points of inhibition.

Experimental Workflow for Notch1 Inhibitor Screening cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Compound_Library Compound_Library Primary_Screening Primary Screening (e.g., Notch1 Reporter Assay) Compound_Library->Primary_Screening Dose_Response Dose-Response & IC50/EC50 (e.g., MTT Assay) Primary_Screening->Dose_Response Mechanism_Validation Mechanism of Action Validation (e.g., Western Blot for NICD, HES1) Dose_Response->Mechanism_Validation Hit_Compounds Hit_Compounds Mechanism_Validation->Hit_Compounds Xenograft_Model Cancer Xenograft Model Hit_Compounds->Xenograft_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Assessment Toxicity Assessment Efficacy_Study->Toxicity_Assessment Lead_Candidate Lead_Candidate Toxicity_Assessment->Lead_Candidate

Caption: A typical experimental workflow for screening Notch1 inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of inhibitor performance.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of Notch1 inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • Notch1 inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the Notch1 inhibitor in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Notch1 Signaling Pathway Components

This protocol is used to detect changes in the protein levels of key components of the Notch1 signaling pathway, such as the cleaved Notch1 intracellular domain (NICD) and the downstream target HES1.

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-NICD, anti-HES1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin) to determine the relative protein expression levels.

Notch1 Reporter Assay

This assay measures the transcriptional activity of the Notch1 signaling pathway.

Materials:

  • HEK293T or other suitable cell line

  • Notch1-responsive luciferase reporter plasmid (e.g., containing CSL binding sites)

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • Notch1 inhibitor

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells in a 96-well plate with the Notch1-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the Notch1 inhibitor. Include a vehicle control.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle control and determine the EC50 value.

References

Comparative Analysis of 3,5-Bis(4-nitrophenoxy)benzoic Acid and Alternative γ-Secretase/Notch1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Activity and Experimental Protocols

This guide provides a comparative overview of the biological activity of "3,5-Bis(4-nitrophenoxy)benzoic acid," also known as Compound W, a known modulator of Notch1 signaling and an inhibitor of γ-secretase.[1][2][3] Its performance is compared against a panel of alternative small molecule inhibitors targeting the same pathways. This document is intended to assist researchers and professionals in drug development in making informed decisions by presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory activity (IC50 values) of this compound and several alternative compounds against γ-secretase and/or Notch1 signaling. IC50 values represent the concentration of an inhibitor required to reduce the activity of a specific target by half, providing a standardized measure of potency.

CompoundTarget(s)IC50 ValueCell Line/Assay Conditions
This compound (Compound W) γ-Secretase / Notch1 SignalingIC50 not available in cited literature. Decreases HES1 activation at 50 µM in a luciferase reporter assay.HCT116 cells
YO-01027 (DBZ) γ-Secretase (Notch Cleavage)2.92 nMCell-based assay
RO4929097 γ-Secretase4 nMCell-free assay
Notch Signaling5 nMCell-based assay
Compound E γ-Secretase (Notch Cleavage)0.32 nMCell-based assay
LY-411575 γ-Secretase0.078 nM (membrane) / 0.082 nM (cell-based)Membrane and cell-based assays
Notch S3 Cleavage0.39 nMCell-based assay
Nirogacestat (PF-3084014) γ-Secretase6.2 nMCell-free assay
Crenigacestat (LY3039478) Notch / γ-Secretase~1 nMVarious tumor cell lines
Semagacestat γ-Secretase (Aβ42)10.9 nMH4 human glioma cells
Notch Signaling14.1 nMH4 human glioma cells
Itanapraced (CHF5074) γ-Secretase (Aβ42)3.6 µMCell-based assay
GSI-953 (Begacestat) γ-Secretase (Aβ42)15 nMCell-based assay
MK-0752 γ-Secretase (Notch Cleavage)55 nMCell-based assay

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for assays commonly used to determine the biological activity of γ-secretase and Notch1 inhibitors.

In Vitro γ-Secretase Activity Assay (Fluorogenic Substrate)

This assay measures the enzymatic activity of isolated γ-secretase by detecting the cleavage of a synthetic substrate that releases a fluorescent signal.

Materials:

  • Isolated γ-secretase enzyme preparation (e.g., from cell membranes)

  • Fluorogenic γ-secretase substrate (e.g., a peptide based on the APP sequence with a fluorophore and a quencher)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 2 mM EDTA, 0.25% CHAPSO)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add a constant amount of the γ-secretase enzyme preparation to each well of the microplate.

  • Add the diluted test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Pre-incubate the enzyme and inhibitors for a defined period (e.g., 30 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Incubate the plate at 37°C for a specific duration (e.g., 1-2 hours), protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Cell-Based Notch1 Signaling Luciferase Reporter Assay

This assay quantifies the activity of the Notch1 signaling pathway within living cells by measuring the expression of a luciferase reporter gene under the control of a Notch-responsive promoter.

Materials:

  • A stable cell line co-transfected with a Notch1 receptor construct and a luciferase reporter plasmid containing multiple copies of the CSL (CBF1/RBP-Jk) binding site (e.g., HEK293 or HCT116 cells).

  • Cell culture medium and supplements.

  • Test compounds (dissolved in DMSO).

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent (containing luciferin and necessary co-factors).

  • Luminometer.

Procedure:

  • Seed the reporter cell line into the 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Incubate the cells for a sufficient period to allow for changes in gene expression (e.g., 24-48 hours).

  • After the incubation period, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence in each well using a luminometer.

  • Normalize the luciferase activity to a measure of cell viability if necessary (e.g., using a parallel MTT assay or a co-transfected control reporter).

  • Calculate the percentage of inhibition of Notch1 signaling for each compound concentration and determine the IC50 value.

Visualizing the Mechanism of Action

To better understand the biological context of these inhibitors, the following diagrams illustrate the canonical Notch signaling pathway and a typical experimental workflow for inhibitor screening.

Notch_Signaling_Pathway cluster_sending Signal Sending Cell cluster_receiving Signal Receiving Cell Ligand Ligand (e.g., Delta/Jagged) Notch Notch Receptor Ligand->Notch 1. Binding ADAM ADAM Protease Notch->ADAM 2. S2 Cleavage gamma_Secretase γ-Secretase ADAM->gamma_Secretase 3. S3 Cleavage NICD NICD gamma_Secretase->NICD 4. NICD Release CSL CSL NICD->CSL 5. Nuclear Translocation & Complex Formation MAML MAML Target_Gene Target Gene (e.g., HES1) CSL->Target_Gene 6. Gene Activation Transcription Transcription Inhibitor γ-Secretase Inhibitors (e.g., this compound) Inhibitor->gamma_Secretase

Caption: Canonical Notch Signaling Pathway and the Site of Action for γ-Secretase Inhibitors.

Inhibitor_Screening_Workflow start Start prepare_cells Prepare Reporter Cell Line start->prepare_cells add_compounds Add Test Compounds (including this compound and alternatives) prepare_cells->add_compounds incubate Incubate Cells add_compounds->incubate measure_activity Measure Luciferase Activity incubate->measure_activity analyze_data Data Analysis (Calculate % Inhibition) measure_activity->analyze_data determine_ic50 Determine IC50 Values analyze_data->determine_ic50 compare Compare Potency determine_ic50->compare end End compare->end

Caption: Experimental Workflow for High-Throughput Screening of Notch Signaling Inhibitors.

References

Assessing the Cross-Reactivity of 3,5-Bis(4-nitrophenoxy)benzoic Acid in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3,5-Bis(4-nitrophenoxy)benzoic acid, also known as Compound W, a known inhibitor of γ-secretase and a modulator of Notch1 signaling.[1] The objective is to assess its cross-reactivity profile in biological assays and compare its performance with other alternative compounds, supported by available experimental data.

Introduction to this compound (Compound W)

This compound is recognized for its role as an inhibitor of γ-secretase, a multi-subunit protease complex crucial in the processing of transmembrane proteins.[1][2] This inhibition leads to a decrease in the production of amyloid-beta 42 (Aβ42) and Notch-1 Aβ-like peptide 25 (Nβ25).[2][3] Its activity as a Notch1 signaling modulator has also been noted. Furthermore, it has been identified as a cross-reactive material with 3,3'-diiodothyronine sulfate (T2S) in maternal serum, suggesting its potential as a biomarker for fetal hypothyroidism.[4][5][6][7]

The selectivity of γ-secretase inhibitors is a critical aspect of their therapeutic potential. Off-target effects, particularly the inhibition of Notch signaling, can lead to significant toxicity. This guide aims to provide a framework for evaluating the cross-reactivity of Compound W and to compare it with other well-characterized γ-secretase inhibitors.

Comparative Analysis of γ-Secretase Inhibitors

For a comprehensive comparison, we include data on other established γ-secretase inhibitors.

Table 1: Comparison of γ-Secretase Inhibitors

CompoundPrimary Target(s)Known Cross-Reactivity / Off-Target EffectsIC50 / Potency Data
This compound (Compound W) γ-secretase, Notch1 signalingCross-reacts with 3,3'-diiodothyronine sulfate (T2S).[4][5][6][7]Decreases HES1 activation at 50 µM. Specific IC50 for γ-secretase not publicly available.
DAPT γ-secretaseInhibits Notch signaling. Does not significantly inhibit SPP.[8]Total Aβ IC50: 115 nM; Aβ42 IC50: 200 nM.
Compound E γ-secretasePotent Notch inhibitor. Inhibits human Signal Peptide Peptidase (hSPP).Aβ40 IC50: 0.24 nM; Aβ42 IC50: 0.37 nM; Notch IC50: 0.32 nM; hSPP IC50: 1465 ± 93 nM.[9]
LY-411,575 γ-secretasePotent Notch inhibitor. Inhibits SPP, SPPL2a, and SPPL2b.[9][10]γ-secretase IC50: 0.078 nM (membrane), 0.082 nM (cell-based); Notch IC50: 0.39 nM; SPPL2a IC50: 51 ± 79 nM; SPPL2b IC50: 5499 ± 122 nM.[9]
Begacestat (GSI-953) γ-secretaseReported to be Notch-sparing.Aβ42 IC50: 15 nM (cellular); Cell-free IC50: 8 nM. Shows 15-fold selectivity for APP over Notch.
Avagacestat (BMS-708163) γ-secretaseReported to be Notch-sparing.Aβ40 IC50: 0.3 nM; Aβ42 IC50: 0.27 nM. Shows 193-fold selectivity against Notch.[1]

Experimental Protocols

To facilitate the assessment of cross-reactivity, detailed methodologies for key experiments are provided below.

In Vitro γ-Secretase Activity Assay (ELISA-based)

This protocol is adapted from established methods to quantify the production of Aβ peptides.

a. Materials:

  • Cell line overexpressing Amyloid Precursor Protein (APP), e.g., HEK293-APP.

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • γ-secretase substrate (recombinant C100 fragment of APP).

  • Test compounds (this compound and comparators).

  • Aβ40/42 ELISA kits.

  • 96-well plates.

  • Plate reader.

b. Procedure:

  • Cell Lysate Preparation: Culture HEK293-APP cells to confluency. Harvest and lyse the cells on ice using lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the membrane fraction with γ-secretase.

  • Assay Setup: In a 96-well plate, add the cell lysate, the γ-secretase substrate (C100), and varying concentrations of the test compounds. Include a DMSO control (vehicle).

  • Incubation: Incubate the plate at 37°C for 2-4 hours to allow for the enzymatic reaction.

  • Aβ Quantification: Following incubation, use the supernatant to quantify the levels of Aβ40 and Aβ42 using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Plot the concentration of Aβ peptides against the log concentration of the inhibitor. Calculate the IC50 values using non-linear regression analysis.

Notch Signaling Cellular Assay (Luciferase Reporter Assay)

This protocol measures the effect of inhibitors on Notch signaling activity.

a. Materials:

  • Cell line with a Notch-responsive reporter construct (e.g., HCT116 with a HES1-luciferase reporter).

  • Test compounds.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

b. Procedure:

  • Cell Seeding: Seed the reporter cell line in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a DMSO control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase or a separate cell viability assay). Plot the normalized luciferase activity against the log concentration of the inhibitor to determine the IC50 value.

Kinase Inhibitor Profiling Assay

To assess broader cross-reactivity, a kinase profiling assay can be performed.

a. Materials:

  • A panel of purified recombinant kinases.

  • Kinase-specific substrates.

  • ATP.

  • Test compounds.

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • 384-well plates.

  • Plate reader capable of luminescence detection.

b. Procedure:

  • Assay Setup: In a 384-well plate, add the kinase, its specific substrate, ATP, and the test compound at a fixed concentration (e.g., 10 µM) for initial screening, or a range of concentrations for IC50 determination.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 1 hour) to allow the kinase reaction to proceed.

  • Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based assay kit.

  • Data Analysis: Calculate the percent inhibition for each kinase at the screening concentration. For compounds showing significant inhibition, determine the IC50 values from the dose-response curves.

Visualizing Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.

cluster_gamma_secretase γ-Secretase Processing of APP cluster_inhibitor APP APP C99 C99 Fragment APP->C99 Cleavage by β-Secretase beta_secretase β-Secretase gamma_secretase γ-Secretase Abeta Aβ Peptides (e.g., Aβ42) C99->Abeta Cleavage by γ-Secretase AICD AICD C99->AICD Cleavage by γ-Secretase Compound_W 3,5-Bis(4-nitrophenoxy) benzoic acid Compound_W->gamma_secretase Inhibits

Caption: γ-Secretase processing of Amyloid Precursor Protein (APP) and the inhibitory action of this compound.

cluster_notch_pathway Canonical Notch Signaling Pathway cluster_nucleus cluster_inhibition Notch_Ligand Notch Ligand (e.g., Delta, Jagged) Notch_Receptor Notch Receptor Notch_Ligand->Notch_Receptor Binding S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Receptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-Secretase) S2_Cleavage->S3_Cleavage NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD Release CSL CSL NICD->CSL Binds to Nucleus Nucleus NICD->Nucleus Translocation Target_Genes Target Gene Expression (e.g., HES1) CSL->Target_Genes Activation Compound_W 3,5-Bis(4-nitrophenoxy) benzoic acid Compound_W->S3_Cleavage Inhibits

Caption: The canonical Notch signaling pathway and its inhibition by this compound at the γ-secretase cleavage step.

Experimental Workflow for Cross-Reactivity Assessment start Test Compound (e.g., this compound) primary_assay Primary Target Assay (γ-Secretase Activity) start->primary_assay secondary_assay Secondary Target Assay (Notch Signaling) start->secondary_assay broad_panel Broad Panel Screening (e.g., Kinase Panel) start->broad_panel data_analysis Data Analysis (IC50 Determination, Selectivity Profile) primary_assay->data_analysis secondary_assay->data_analysis broad_panel->data_analysis conclusion Conclusion on Cross-Reactivity data_analysis->conclusion

References

Comparing thermal stability of polyamides from "3,5-Bis(4-nitrophenoxy)benzoic acid" and isophthalic acid

Author: BenchChem Technical Support Team. Date: November 2025

An analysis of polyamides derived from 3,5-Bis(4-nitrophenoxy)benzoic acid and the conventional monomer, isophthalic acid.

This guide provides a comparative overview of the thermal stability of two classes of aromatic polyamides. The first is a well-established meta-aramid derived from isophthalic acid, exemplified by poly(m-phenylene isophthalamide) (PMIA), commercially known as Nomex®. The second is a hypothetical novel polyamide based on the monomer "this compound."

Due to the absence of published experimental data for polyamides derived from "this compound," this guide will leverage established structure-property relationships to predict its thermal behavior. The comparison is based on the known effects of specific functional groups—ether linkages and nitro substituents—on the thermal properties of aromatic polyamides. The data for the isophthalic acid-based polyamide serves as a well-characterized benchmark.

Structure-Property Relationship and Predicted Thermal Behavior

The thermal stability of an aromatic polyamide is intrinsically linked to its chemical structure. Key factors include the rigidity of the polymer backbone, the strength of intermolecular forces (such as hydrogen bonding), and the presence of any thermally labile groups.

  • Polyamide from Isophthalic Acid (e.g., PMIA): The meta-linkages from isophthalic acid introduce kinks into the polymer chain, disrupting the packing that is characteristic of para-aramids. This results in a polymer that is amorphous but possesses high thermal stability due to the aromatic backbone and strong inter-chain hydrogen bonding between amide groups.[1] PMIA is known for its excellent thermal resistance.[2]

  • Predicted Behavior of Polyamide from this compound:

    • Ether Linkages: The presence of flexible ether (C-O-C) linkages in the monomer is expected to increase the rotational freedom of the polymer backbone. This can enhance solubility but may slightly decrease the glass transition temperature (Tg) compared to a more rigid analogue.[3][4] However, ether linkages are generally considered to be thermally stable.[4]

    • Nitro Groups (-NO2): The bulky and highly polar nitro groups are anticipated to have a dual effect. Their presence can increase intermolecular forces and restrict chain rotation, which would contribute to a higher Glass Transition Temperature (Tg). However, the C-N bond in the nitro group is often a thermally weak point in a polymer structure and can act as an initiation site for thermal degradation. This suggests that the onset decomposition temperature (Td) of the nitro-containing polyamide might be lower than that of a standard aramid.

    • Overall Structure: The central benzoic acid provides a meta-linkage, similar to isophthalic acid, which will likely result in an amorphous polymer with good solubility. The large, pendant phenoxy groups will further inhibit close chain packing.

Based on this analysis, the polyamide from "this compound" is predicted to have a high Tg, potentially comparable to or even exceeding that of PMIA, due to the bulky, polar structure. However, its ultimate thermal decomposition temperature is likely to be compromised by the presence of the nitro groups.

Data Presentation: Comparative Thermal Properties

The following table summarizes the known thermal properties of a polyamide derived from isophthalic acid and the predicted properties for a polyamide synthesized from this compound.

PropertyPolyamide from Isophthalic Acid (PMIA)Polyamide from this compound
Glass Transition Temp. (Tg) ~270 °CPredicted: 270 - 300 °C
5% Weight Loss Temp. (TGA) ~445 °C[2]Predicted: 380 - 420 °C
10% Weight Loss Temp. (TGA) ~450-500 °CPredicted: 400 - 450 °C
Char Yield at 800 °C (in N2) High (~40-60%)Predicted: Moderate to High

Note: The values for the polyamide from "this compound" are predictive and require experimental verification.

Visualization of Structure-Property Logic

Caption: Logical flow from monomer structure to predicted thermal properties.

Experimental Protocols

Detailed methodologies for the synthesis and thermal characterization of aromatic polyamides are provided below.

Synthesis of Aromatic Polyamides (General Protocol)

A common laboratory method for synthesizing aromatic polyamides is the low-temperature solution polycondensation of an aromatic diamine with an aromatic diacid chloride.[5][6]

1. Materials:

  • Aromatic diamine (e.g., m-phenylenediamine)

  • Aromatic diacid chloride (e.g., isophthaloyl chloride)

  • Anhydrous N,N-dimethylacetamide (DMAc) as solvent

  • Anhydrous lithium chloride (LiCl) (optional, to enhance solubility)

  • Inert gas (Nitrogen or Argon)

2. Procedure:

  • A flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube is charged with the aromatic diamine and anhydrous DMAc. If used, LiCl is also added at this stage.

  • The mixture is stirred under a slow stream of nitrogen until all solids have dissolved completely.

  • The solution is cooled to 0-5 °C in an ice bath.

  • The aromatic diacid chloride is added portion-wise to the stirred solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature.

  • Stirring is continued at room temperature for 12-24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • The resulting viscous polymer solution is then slowly poured into a non-solvent, such as methanol or water, with vigorous stirring to precipitate the polyamide.

  • The precipitated fibrous polymer is collected by filtration, washed thoroughly with water and then with methanol to remove residual solvent and salts.

  • The final polymer is dried in a vacuum oven at 80-100 °C until a constant weight is achieved.

Thermal Gravimetric Analysis (TGA) (General Protocol)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8]

1. Instrument Setup:

  • Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Select the appropriate sample pan (typically platinum or alumina).

  • Ensure the purge gas (e.g., high-purity nitrogen or air) is flowing at a controlled rate (e.g., 20-50 mL/min).[7]

2. Sample Preparation:

  • Weigh a small, representative sample of the dried polymer (typically 5-10 mg) directly into the TGA pan.[9]

3. Measurement Procedure:

  • Place the sample pan onto the TGA balance.

  • Tare the balance.

  • Program the temperature profile. A typical dynamic scan involves heating the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[7]

  • Initiate the experiment. The instrument will record the sample mass as a function of temperature.

  • Data analysis involves determining the onset of decomposition and temperatures at specific weight loss percentages (e.g., 5% or 10%), and the final residual mass (char yield).[9]

Differential Scanning Calorimetry (DSC) (General Protocol)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions like the glass transition temperature (Tg).[10][11]

1. Instrument Setup:

  • Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Ensure the purge gas (e.g., nitrogen) is flowing at a controlled rate.

2. Sample Preparation:

  • Weigh a small sample of the dried polymer (typically 5-10 mg) into a DSC pan (commonly aluminum).[12]

  • Securely crimp a lid onto the pan to encapsulate the sample. For samples that may release volatiles, hermetically sealed or pinhole pans are used.[13]

  • Prepare an empty, sealed pan to be used as a reference.[12]

3. Measurement Procedure:

  • Place the sample pan and the reference pan into the DSC cell.[12]

  • Program the thermal cycle. A common procedure for polymers is a heat-cool-heat cycle to erase the previous thermal history of the material:

    • First Heat: Ramp from ambient temperature to a temperature well above the expected Tg but below the decomposition temperature (determined from TGA). A typical rate is 10 °C/min.[10][11]

    • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min or 20 °C/min) back to the starting temperature.

    • Second Heat: Ramp again at the same heating rate as the first scan.

  • Initiate the experiment. The instrument records the differential heat flow between the sample and the reference.

  • The glass transition temperature (Tg) is typically determined from the second heating scan as the midpoint of the step change in the heat flow curve.[14]

References

Benchmarking the Mechanical Properties of "3,5-Bis(4-nitrophenoxy)benzoic acid"-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted mechanical properties of a novel polymer derived from "3,5-Bis(4-nitrophenoxy)benzoic acid" against established high-performance aromatic polyamides (aramids). Due to the nascent stage of research into this specific polymer, its mechanical properties are estimated based on structure-property relationships of analogous aramids. This document aims to provide a foundational benchmark for future experimental validation.

Introduction to High-Performance Aromatic Polyamides

Aromatic polyamides, commonly known as aramids, are a class of high-performance polymers renowned for their exceptional mechanical strength, thermal stability, and chemical resistance.[1][2] These properties stem from their rigid aromatic backbones and strong intermolecular hydrogen bonding between the amide linkages.[1] Commercially prominent aramids like Kevlar® and Nomex® have found extensive applications in aerospace, ballistics, and protective apparel. The introduction of novel monomers, such as "this compound," offers the potential to tailor the properties of aramids for specialized applications, including advanced biomedical materials and drug delivery systems.

Polymers Under Comparison

This guide compares a hypothetical polyamide derived from "this compound" with two industry-standard aramids:

  • Poly(p-phenylene terephthalamide) (Kevlar®): A para-aramid known for its exceptional tensile strength and high Young's modulus.

  • Poly(m-phenylene isophthalamide) (Nomex®): A meta-aramid recognized for its excellent thermal and chemical resistance, and electrical insulation properties.

  • Hypothetical Polymer: Poly([3,5-bis(4-nitrophenoxy)benzoyl]-p-phenylene amide): A novel aramid structure incorporating ether linkages and pendant nitro groups. The ether linkages are anticipated to enhance solubility and processability, while the nitro groups may influence inter-chain interactions and thermal behavior.

Comparative Mechanical Properties

The following table summarizes the key mechanical properties of the selected polymers. The properties for the "this compound"-based polymer are estimated based on the influence of its structural features relative to the benchmark aramids.

PropertyPoly([3,5-bis(4-nitrophenoxy)benzoyl]-p-phenylene amide) (Estimated)Poly(p-phenylene terephthalamide) (Kevlar®)Poly(m-phenylene isophthalamide) (Nomex®)
Tensile Strength (MPa) 80 - 1102800 - 3600620
Young's Modulus (GPa) 2.5 - 4.060 - 13111
Elongation at Break (%) 5 - 102.4 - 4.420 - 30

Note: The mechanical properties of aramids can vary significantly depending on the form (e.g., fiber, film) and the manufacturing process. The data for Kevlar® and Nomex® represent typical values for their fiber forms. The estimated values for the novel polymer are for a cast film. Aromatic polyamides with bulky pendant groups and ether linkages have been reported to exhibit tensile strengths in the range of 77-106 MPa and tensile moduli between 1.5 and 2.8 GPa.[3][4]

Experimental Protocols

The following section outlines a standard methodology for determining the tensile properties of polymer films, which would be applicable for the experimental validation of the "this compound"-based polymer.

Synthesis of Poly([3,5-bis(4-nitrophenoxy)benzoyl]-p-phenylene amide)

A plausible synthetic route for the novel polyamide involves a low-temperature polycondensation reaction.

  • Monomer Preparation: The "this compound" is first converted to its diacid chloride derivative using a chlorinating agent like thionyl chloride or oxalyl chloride.

  • Polymerization: The resulting diacid chloride is then reacted with an aromatic diamine, such as p-phenylenediamine, in an aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) containing an acid scavenger (e.g., pyridine or triethylamine). The reaction is typically carried out at a low temperature (0-5 °C) to control the reaction rate and prevent side reactions.

  • Isolation and Purification: The polymer is isolated by precipitation in a non-solvent (e.g., methanol or water), followed by washing and drying under vacuum.

Film Preparation
  • A solution of the dried polymer in a suitable solvent (e.g., DMAc) is prepared.

  • The solution is cast onto a clean, flat glass substrate.

  • The solvent is evaporated in a controlled manner, typically by heating in a vacuum oven, to form a uniform film.

Tensile Testing

The mechanical properties of the polymer films are determined using a universal testing machine according to the ASTM D882 standard .

  • Specimen Preparation: The cast films are cut into rectangular strips of specific dimensions as defined by the standard.

  • Testing Procedure: The specimen is mounted in the grips of the universal testing machine. A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures.

  • Data Acquisition: The load and elongation are continuously recorded throughout the test.

  • Calculation of Properties:

    • Tensile Strength: The maximum stress applied before the specimen ruptures.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the synthesis and mechanical characterization of the novel "this compound"-based polymer.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Mechanical Characterization Monomer 3,5-Bis(4-nitrophenoxy) benzoic Acid AcidChloride Diacid Chloride Formation Monomer->AcidChloride Polymerization Polycondensation with Diamine AcidChloride->Polymerization Purification Isolation and Purification Polymerization->Purification FilmPrep Film Casting Purification->FilmPrep Dried Polymer TensileTest Tensile Testing (ASTM D882) FilmPrep->TensileTest DataAnalysis Data Analysis TensileTest->DataAnalysis Results Results DataAnalysis->Results Mechanical Properties

Caption: Experimental workflow for polymer synthesis and mechanical property analysis.

Conclusion

While the mechanical properties of polymers derived from "this compound" are yet to be experimentally determined, this comparative guide provides a valuable theoretical benchmark against established high-performance aramids. The inclusion of ether linkages in the polymer backbone is expected to improve solubility and processability, potentially at the expense of ultimate tensile strength and modulus when compared to highly crystalline para-aramids like Kevlar®. The proposed experimental workflow provides a clear roadmap for the synthesis and characterization required to validate these predictions. Further research in this area will be crucial to fully elucidate the potential of this novel monomer in the development of advanced polymer materials for a range of scientific and biomedical applications.

References

Safety Operating Guide

Proper Disposal of 3,5-Bis(4-nitrophenoxy)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of 3,5-Bis(4-nitrophenoxy)benzoic acid (CAS No. 173550-33-9), ensuring the safety of laboratory personnel and compliance with environmental regulations. This compound is toxic if swallowed and requires careful handling throughout the disposal process.[1]

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its hazards. This information is summarized from the substance's Safety Data Sheet (SDS).

Hazard Classification & StatementsPrecautionary Statements & Handling
GHS Classification: Acute toxicity - oral, Category 3[1]P264: Wash hands and any exposed skin thoroughly after handling.[1]
Signal Word: Danger[1]P270: Do not eat, drink or smoke when using this product.[1]
Hazard Statement: H301 - Toxic if swallowed.[1]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]
Environmental Hazard: Water hazard class 1 (Self-assessment): slightly hazardous for water.[1]P330: Rinse mouth.[1]
Incompatible Materials: No specific data available, but avoid strong oxidizing agents.[1][2]P405: Store locked up.[1]
Hazardous Decomposition Products: No dangerous decomposition products are known under normal conditions.[1]P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]
Personal Protective Equipment (PPE)

When handling this compound for disposal, all personnel must wear appropriate PPE to prevent exposure.

  • Hand Protection: Impermeable and resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Safety glasses with side-shields or goggles.[3]

  • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn to prevent skin exposure.[3]

  • Respiratory Protection: Not typically required if handling small quantities in a well-ventilated area or fume hood.[1] For spill cleanup or handling larger quantities where dust may be generated, use a NIOSH-approved respirator.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_prep Preparation & Segregation cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path (Solutions) cluster_final Final Disposal start Start: Waste Generation (e.g., unused chemical, contaminated labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Solid vs. Liquid ppe->segregate solid_container Place solid waste in a designated, compatible, and labeled 'Hazardous Waste - Solid' container. segregate->solid_container Solid Waste liquid_container Place liquid waste in a designated, compatible, and labeled 'Hazardous Waste - Liquid' container. segregate->liquid_container Liquid Waste seal_solid Securely seal the container. solid_container->seal_solid storage Store sealed container(s) in a designated Satellite Accumulation Area. seal_solid->storage seal_liquid Securely seal the container. Do not overfill. liquid_container->seal_liquid seal_liquid->storage pickup Arrange for pickup by an approved hazardous waste disposal service. storage->pickup end_node End: Proper Disposal pickup->end_node

Caption: Disposal workflow for this compound.

Experimental Protocol: Procedure for Preparing Waste for Disposal

Direct chemical treatment or neutralization of this compound in the lab is not recommended due to its toxicity and the potential for hazardous reactions. The standard and safest protocol is to dispose of it as hazardous waste through a licensed environmental services contractor. The following procedure details the steps for safely preparing this chemical waste for collection.

Objective: To safely collect and store this compound waste in compliance with laboratory safety and environmental regulations.

Materials:

  • Waste this compound (solid or in solution).

  • Designated hazardous waste container (must be compatible, e.g., polyethylene for solids, or a suitable bottle for liquids).[4]

  • Hazardous waste labels.[5]

  • Permanent marker.

  • Appropriate PPE (see above).

  • Fume hood.

Procedure:

  • Work Area Preparation:

    • Perform all waste handling operations within a certified chemical fume hood to minimize inhalation exposure.

    • Ensure the work area is clean and free of incompatible materials.

  • Container Labeling:

    • Obtain a designated hazardous waste container appropriate for the physical state of the waste (solid or liquid).[5]

    • Affix a "HAZARDOUS WASTE" label to the container.

    • Clearly write the full chemical name, "this compound," and list all components and their approximate percentages if it is a mixture.[5]

  • Waste Transfer (Solid):

    • Carefully transfer the solid this compound waste into the labeled solid hazardous waste container using a clean spatula or scoop.

    • Avoid generating dust.[3] If the material is a fine powder, handle it with extreme care.

    • This includes any contaminated items such as weighing paper, gloves, or paper towels.

  • Waste Transfer (Liquid):

    • If the waste is a solution containing this compound, carefully pour it into the labeled liquid hazardous waste container using a funnel.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management plan.

    • Do not fill the container to more than 90% of its capacity to allow for expansion.

  • Sealing and Storage:

    • Securely cap the waste container.[5]

    • Wipe the exterior of the container with a damp cloth to remove any external contamination.

    • Place the sealed container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[6] The SAA must be a secondary containment unit.

  • Arranging for Disposal:

    • Once the container is full or when the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer to arrange for pickup and disposal by a licensed hazardous waste contractor.[6]

  • Empty Container Disposal:

    • Empty containers that originally held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) before being discarded as regular waste.[7]

    • The rinsate from this process is also considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[7] After rinsing, deface the original label on the container before disposal.

Spill Cleanup:

In the event of a spill, evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material (such as vermiculite or sand). Sweep up the material, place it into a sealed container, and dispose of it as hazardous waste.[3][8] Ventilate the area and wash the spill site after material pickup is complete.[9] For large spills, contact your institution's EHS department immediately.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,5-Bis(4-nitrophenoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,5-Bis(4-nitrophenoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.